molecular formula C7H6ClF B074489 3-Chloro-4-fluorotoluene CAS No. 1513-25-3

3-Chloro-4-fluorotoluene

Cat. No.: B074489
CAS No.: 1513-25-3
M. Wt: 144.57 g/mol
InChI Key: IKNQPNLSEBWZKX-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorotoluene is a versatile and high-value aromatic building block extensively utilized in advanced chemical synthesis and research. Its primary research applications lie in pharmaceutical development and materials science, where it serves as a critical precursor for the synthesis of complex molecules. The presence of both chloro and fluoro substituents on the toluene backbone creates a distinct electronic profile, making it an excellent synthon for nucleophilic aromatic substitution reactions, cross-coupling reactions (such as Suzuki, Heck, and Stille), and as a starting material for agrochemicals and liquid crystals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNQPNLSEBWZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371463
Record name 3-Chloro-4-fluorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513-25-3
Record name 2-Chloro-1-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1513-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluorotoluene: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural information, and detailed experimental protocols for the analysis of 3-Chloro-4-fluorotoluene. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Core Chemical Properties and Structure

This compound, with the CAS number 1513-25-3, is a colorless to light yellow transparent liquid.[2][3] Its unique molecular structure, featuring both chlorine and fluorine atoms on a toluene backbone, imparts specific reactivity, making it a valuable building block in organic synthesis.[1]

Structural Identifiers

Below is a diagram illustrating the chemical structure of this compound and its key identifiers.

G Chemical Structure and Identifiers of this compound cluster_structure Chemical Structure cluster_identifiers Chemical Identifiers structure F | Cl--C6H3--CH3 identifiers IUPAC Name 2-chloro-1-fluoro-4-methylbenzene CAS Number 1513-25-3 Molecular Formula C7H6ClF InChI InChI=1S/C7H6ClF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 InChIKey IKNQPNLSEBWZKX-UHFFFAOYSA-N Canonical SMILES CC1=CC(=C(C=C1)Cl)F

Caption: Structure and key chemical identifiers for this compound.

Physicochemical and Safety Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 144.57 g/mol [2]
Boiling Point 167-169 °C[3]
Density 1.182 g/mL at 25 °C[3]
Flash Point 45.4 °C[3]
Refractive Index n20/D 1.501[3]
Purity (Typical) ≥98%[1]
Water Content (Typical) ≤0.5%[1]

Safety Information: this compound is classified as a flammable liquid. It causes skin and serious eye irritation and may cause respiratory irritation.[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol (Illustrative)

While specific proprietary synthesis methods may vary, a common route to synthesize substituted fluorotoluenes involves a Sandmeyer-type reaction starting from the corresponding aniline. The following is an illustrative protocol based on analogous preparations.

Reaction: Diazotization of 3-chloro-4-methylaniline followed by a Schiemann reaction or a Sandmeyer reaction with a fluoride source.

Materials:

  • 3-Chloro-4-methylaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Fluoroboric acid (HBF4) or another fluoride source

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Reaction vessel with stirring and temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a reaction vessel cooled to 0-5 °C, dissolve 3-chloro-4-methylaniline in a solution of hydrochloric acid and water.

    • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Fluoro-dediazoniation (Schiemann Reaction):

    • To the cold diazonium salt solution, slowly add a cold solution of fluoroboric acid.

    • The diazonium tetrafluoroborate salt will precipitate. Isolate the precipitate by filtration and wash it with cold water, ethanol, and diethyl ether.

    • Gently heat the dried salt until nitrogen evolution ceases, yielding the crude this compound.

  • Work-up and Purification:

    • Dissolve the crude product in an organic solvent like diethyl ether.

    • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The final product can be purified by fractional distillation under reduced pressure.

Analytical Protocols

Accurate characterization of this compound is essential for quality control and research applications.

Objective: To confirm the structure and assess the purity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filter the solution through a pipette with a glass wool plug directly into a clean, dry NMR tube.

Acquisition Parameters (Typical):

  • Pulse Program: Standard 1D proton (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

Data Processing and Analysis:

  • Apply Fourier transformation to the acquired FID.

  • Phase and baseline correct the spectrum.

  • Integrate the signals to determine the relative proton ratios.

  • Reference the spectrum to the TMS signal at 0 ppm.

  • Analyze the chemical shifts and coupling patterns to confirm the aromatic and methyl proton signals consistent with the structure of this compound.

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to obtain a working solution of approximately 10-100 µg/mL.

GC-MS Conditions (Typical):

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum, looking for the characteristic molecular ion peak and fragmentation pattern.

  • Calculate the purity by determining the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

  • Place a small drop of the neat liquid sample directly onto the ATR crystal.

Acquisition Parameters (Typical):

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Data Analysis:

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum.

  • Identify the characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G Synthesis and Analysis Workflow for this compound cluster_synthesis Synthesis cluster_analysis Analysis A Starting Material (3-Chloro-4-methylaniline) B Diazotization A->B C Fluoro-dediazoniation B->C D Crude Product C->D E Purification (Distillation) D->E F Pure this compound E->F G Structural Confirmation (NMR, FT-IR) F->G H Purity Assessment (GC-MS) F->H I Final Characterized Product G->I H->I

Caption: A logical workflow from synthesis to final characterization of this compound.

References

3-Chloro-4-fluorotoluene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 3-Chloro-4-fluorotoluene (CAS Number: 1513-25-3), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its chemical properties, applications, and representative synthetic protocols.

Core Compound Identification

CAS Number: 1513-25-3[1][2][3]

Molecular Formula: C₇H₆ClF[1]

Molecular Weight: 144.57 g/mol [1][4]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented in the table below. This data is crucial for handling, storage, and application in a laboratory or industrial setting.

PropertyValue
IUPAC Name 2-chloro-1-fluoro-4-methylbenzene
Appearance Colorless to light yellow transparent liquid[2][3]
Boiling Point 167°C[2][3]
Flash Point 45.4°C[2][3]
Density 1.358 g/cm³[2][3]
Purity Typically ≥98%[2]
Water Content ≤0.5%[2]
Vapor Pressure 2.31 mmHg at 25°C[2]
Refractive Index n20/D 1.501[2]
UN Number UN1993[2]
Transport Hazard Class 3 (Flammable Liquid)[2]

Applications in Chemical Synthesis

This compound is a versatile organic intermediate primarily utilized in the synthesis of more complex molecules. Its halogenated structure, featuring both chlorine and fluorine atoms on a toluene backbone, provides unique reactivity for targeted chemical modifications.[2]

Pharmaceutical Industry

In the pharmaceutical sector, this compound serves as a crucial building block in the development of Active Pharmaceutical Ingredients (APIs).[1][2] The strategic placement of its halogen atoms allows medicinal chemists to fine-tune the properties of drug molecules, potentially influencing their efficacy, bioavailability, and metabolic pathways.[2]

Agrochemical Industry

Similarly, in the agrochemical field, this compound is a precursor for a range of crop protection agents, including herbicides and pesticides.[2][3] Its use enables the development of more targeted and environmentally conscious agrochemical solutions by allowing for the introduction of specific chemical functionalities.[2]

Logical Workflow in Chemical Synthesis

The following diagram illustrates the role of this compound as a key intermediate in the production of high-value downstream products.

G Workflow: this compound in Synthesis A Starting Materials B Chemical Synthesis A->B C This compound (Intermediate) B->C D Further Synthetic Steps C->D E Active Pharmaceutical Ingredients (APIs) D->E F Agrochemicals (e.g., Pesticides, Herbicides) D->F

Caption: Role as a key chemical intermediate.

Representative Experimental Protocols

While specific industrial synthesis protocols for this compound are often proprietary, a plausible laboratory-scale synthesis can be inferred from procedures for structurally similar compounds. The synthesis of the related compound, 4-chloro-3-fluorotoluene, involves a multi-step process including diazo, Sandmeyer, reduction, and Schiemann reactions, starting from o-nitro-p-toluidine.[4]

A representative synthetic pathway for halogenated aromatic compounds often involves the following key transformations.

G Representative Synthetic Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Halogen Introduction cluster_2 Step 3: Further Modification A Aromatic Amine B Diazonium Salt A->B NaNO2, HCl C Sandmeyer or Schiemann Reaction B->C D Reduction or other functional group interconversion C->D E Final Product D->E

Caption: Generalized synthetic workflow.

Example Protocol: Synthesis of 4-chloro-3-fluorotoluene[5]

This protocol for a related isomer illustrates the chemical principles involved.

Diazo-chlorination Optimal Conditions:

  • Temperature: 50°C for the diazo reaction, 70°C for the chlorination.

  • Reaction Time: 2.5 hours.

  • Reagent Ratio: n(Fast Red Base GL) : n(cuprous chloride) = 1 : 0.55.

General Steps:

  • o-nitro-p-toluidine (Fast Red Base GL) undergoes a diazo reaction at an elevated temperature.

  • A Sandmeyer reaction is then performed to introduce the chlorine atom.

  • The nitro group is subsequently reduced.

  • A Schiemann reaction is carried out to introduce the fluorine atom.

The final product is then purified, and its structure can be confirmed by IR and GC-MS.[4]

Handling and Safety

This compound is a flammable liquid and vapor.[5] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[2]

References

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 3-Chloro-4-fluorotoluene from o-nitro-p-toluidine (4-methyl-2-nitroaniline) as specified in the topic query does not follow a direct or chemically straightforward reaction pathway based on established named reactions. Standard sequences such as diazotization, Sandmeyer, reduction, and Balz-Schiemann reactions on this substrate do not yield the desired 3,4-substituted pattern. Therefore, this guide presents a well-established and chemically sound alternative pathway commencing from p-toluidine, a more logical precursor. This route provides a reliable method for the target molecule's synthesis.

Executive Summary

This compound is a valuable halogenated intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring chlorine and fluorine atoms on a toluene backbone, offers unique reactivity for constructing complex molecular architectures.[1][3] This document provides a detailed, five-step technical guide for the laboratory-scale synthesis of this compound. The presented pathway begins with the protection of p-toluidine, followed by regioselective chlorination, deprotection, and subsequent diazotization and fluorination via the Balz-Schiemann reaction. Each stage includes detailed experimental protocols, quantitative data tables, and process visualizations to ensure clarity and reproducibility for researchers in the field of chemical synthesis.

Overall Synthetic Pathway

The synthesis is accomplished through a five-step sequence starting from p-toluidine. The workflow involves protection of the amine, electrophilic aromatic substitution to install the chlorine atom, deprotection, and finally, a two-part diazotization-fluorination to yield the final product.

G cluster_0 Synthesis Workflow Start Start: p-Toluidine Step1 Step 1: Acetylation (Protection) Start->Step1 Intermediate1 Intermediate: N-(4-methylphenyl)acetamide Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 Intermediate: N-(3-chloro-4-methylphenyl)acetamide Step2->Intermediate2 Step3 Step 3: Hydrolysis (Deprotection) Intermediate2->Step3 Intermediate3 Intermediate: 3-Chloro-4-aminotoluene Step3->Intermediate3 Step4 Step 4: Diazotization Intermediate3->Step4 Intermediate4 Intermediate: 3-Chloro-4-methylbenzenediazonium Tetrafluoroborate Step4->Intermediate4 Step5 Step 5: Balz-Schiemann Rxn (Fluorination) Intermediate4->Step5 End Product: This compound Step5->End

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

Step 1: Acetylation of p-Toluidine

This initial step protects the highly activating amino group as an acetamide. This moderation of reactivity is crucial for preventing side reactions and directing the subsequent chlorination to the desired position.

Experimental Protocol:

  • A solution of p-toluidine in a suitable solvent (e.g., water or glacial acetic acid) is prepared in a reaction vessel equipped with a stirrer.

  • The solution is cooled in an ice bath.

  • Acetic anhydride is added dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, the mixture is stirred for an additional 30-60 minutes.

  • The reaction mixture is then poured into cold water to precipitate the product.

  • The solid N-(4-methylphenyl)acetamide is collected by vacuum filtration, washed with cold water, and dried.

Quantitative Data:

Parameter Value
p-Toluidine 1.0 mol
Acetic Anhydride 1.1 mol
Solvent Glacial Acetic Acid
Temperature 0-10 °C
Reaction Time 1-2 hours

| Typical Yield | >95% |

Step 2: Chlorination of N-(4-methylphenyl)acetamide

The acetamido group is an ortho-, para-director. Since the para position is blocked by the methyl group, chlorination occurs regioselectively at the ortho position (C3).

Experimental Protocol:

  • N-(4-methylphenyl)acetamide is dissolved in glacial acetic acid.

  • The solution is cooled to approximately 10-15 °C.

  • A solution of chlorine gas in acetic acid or an alternative chlorinating agent like sulfuryl chloride (SO₂Cl₂) is added slowly while maintaining the temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is carefully poured into a large volume of ice water.

  • The precipitated N-(3-chloro-4-methylphenyl)acetamide is collected by filtration, washed thoroughly with water, and dried.

Quantitative Data:

Parameter Value
N-(4-methylphenyl)acetamide 1.0 mol
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)
Solvent Glacial Acetic Acid
Temperature 10-15 °C
Reaction Time 2-4 hours

| Typical Yield | 80-90% |

Step 3: Hydrolysis of N-(3-chloro-4-methylphenyl)acetamide

The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amine, yielding the key intermediate 3-chloro-4-aminotoluene.

Experimental Protocol:

  • The crude N-(3-chloro-4-methylphenyl)acetamide is suspended in a mixture of ethanol and concentrated hydrochloric acid.

  • The mixture is heated under reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • The solution is cooled to room temperature and then carefully neutralized with a base (e.g., aqueous sodium hydroxide) to precipitate the free amine.

  • The product, 3-chloro-4-aminotoluene, is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Quantitative Data:

Parameter Value
N-(3-chloro-4-methylphenyl)acetamide 1.0 mol
Reagent Conc. HCl / Ethanol
Temperature Reflux
Reaction Time 2-4 hours

| Typical Yield | ~90% |

Step 4 & 5: Diazotization and Balz-Schiemann Reaction

This two-part final stage converts the primary aromatic amine into the target aryl fluoride. The amine is first converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source.[4][5] The Balz-Schiemann reaction is a classic method for this transformation.[4]

G cluster_1 Final Conversion Stage Amine 3-Chloro-4-aminotoluene Diazotization Diazotization (NaNO₂, HBF₄, 0-5°C) Amine->Diazotization DiazoniumSalt Diazonium Tetrafluoroborate (Intermediate) Diazotization->DiazoniumSalt Fluorination Thermal Decomposition (Balz-Schiemann) DiazoniumSalt->Fluorination Product This compound Fluorination->Product

Caption: The two-part process for converting the amine to the final product.

Experimental Protocol:

  • Diazotization: 3-Chloro-4-aminotoluene is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise, keeping the temperature strictly below 5 °C.[6] The formation of the diazonium tetrafluoroborate salt often results in a precipitate. The mixture is stirred for an additional 30 minutes in the cold.

  • Filtration: The precipitated diazonium salt is collected by cold filtration and washed with cold water, cold methanol, and finally diethyl ether. The salt should be handled with care as diazonium salts can be explosive when dry.[5]

  • Fluorination (Balz-Schiemann Reaction): The isolated diazonium tetrafluoroborate salt is gently heated (often without solvent) until the vigorous decomposition (evolution of N₂ and BF₃ gas) ceases.[4] The remaining liquid is the crude product.

  • Purification: The crude this compound is purified by steam distillation or vacuum distillation to yield a colorless to light yellow liquid.[1]

Quantitative Data:

Parameter Value
3-Chloro-4-aminotoluene 1.0 mol
Tetrafluoroboric Acid (HBF₄) ~3.0 mol
Sodium Nitrite (NaNO₂) 1.05 mol
Diazotization Temperature 0-5 °C
Decomposition Temperature Gentle heating (~50-100 °C)

| Typical Overall Yield (2 steps) | 50-70% |

Conclusion

The synthesis of this compound is effectively achieved via a robust five-step pathway starting from p-toluidine. This method leverages fundamental organic reactions, including electrophilic substitution and diazonium salt chemistry, to construct the target molecule with good overall yield. The provided protocols and quantitative data serve as a reliable guide for researchers, enabling the successful synthesis of this important chemical intermediate for applications in pharmaceutical and agrochemical development.

References

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-fluorotoluene, Focusing on its Boiling Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Chloro-4-fluorotoluene (CAS No: 1513-25-3), with a specific focus on its boiling point. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical synthesis fields, offering detailed data, experimental protocols, and a conceptual understanding of the factors influencing this critical physical parameter.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆ClF.[1][2] It is a colorless to light yellow transparent liquid at room temperature.[1][2] Its unique molecular structure, featuring both chlorine and fluorine atoms on a toluene backbone, makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Data Presentation: Physical Properties of this compound

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Boiling Point 167 °C[1][2]
167-169 °C (lit.)[3]
Molecular Weight 144.57 g/mol [1][4]
Density 1.358 g/cm³[1][2]
1.182 g/mL at 25 °C (lit.)[3]
Flash Point 45.4 °C[1][2]
131 °F[3]
Refractive Index (n20/D) 1.501 (lit.)[1][3]
Vapor Pressure 2.31 mmHg at 25°C[1]
CAS Number 1513-25-3[1][4][5]
Molecular Formula C₇H₆ClF[1][2][4]

Experimental Protocol: Boiling Point Determination

The accurate determination of a substance's boiling point is crucial for its identification, purity assessment, and the design of purification processes like distillation. The following is a detailed microscale methodology for determining the boiling point of this compound, adapted from standard laboratory procedures.

Microscale Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes and provides accurate results.

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (with a range appropriate for the expected boiling point of 167 °C)

  • Small test tube (e.g., 75 x 10 mm) or a fusion tube

  • Capillary tube (sealed at one end)

  • Rubber band or a small piece of rubber tubing

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Clamp and stand

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

  • Capillary Inversion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the bulb of the thermometer.

  • Thiele Tube Setup: Insert the thermometer and the attached test tube into the Thiele tube, which should be filled with mineral oil to a level above the side-arm. The sample should be positioned in the main body of the Thiele tube.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The design of the Thiele tube will ensure uniform heating of the oil bath through convection currents.

  • Observation of Ebullition: As the temperature rises, air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles. As the liquid approaches its boiling point, the vapor pressure of the this compound will increase, and a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Recording: Once a vigorous and continuous stream of bubbles is observed, remove the heat source. The apparatus will begin to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure. Record this temperature.

  • Safety Precautions:

    • Perform the experiment in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

    • Be aware that this compound is a flammable liquid. Keep it away from open flames and ignition sources.

    • Handle the hot mineral oil and apparatus with care to avoid burns.

Factors Influencing Boiling Point

The boiling point of a substituted toluene, such as this compound, is influenced by several key molecular factors. Understanding these relationships is essential for predicting the physical properties of related compounds.

BoilingPointFactors BoilingPoint Boiling Point of This compound IntermolecularForces Strength of Intermolecular Forces IntermolecularForces->BoilingPoint directly proportional to DipoleDipole Dipole-Dipole Interactions DipoleDipole->IntermolecularForces contributes to LondonDispersion London Dispersion Forces LondonDispersion->IntermolecularForces contributes to MolecularWeight Molecular Weight (144.57 g/mol) MolecularWeight->LondonDispersion increases MolecularShape Molecular Shape and Polarity MolecularShape->DipoleDipole determines net dipole

Caption: Factors influencing the boiling point of this compound.

The primary determinants of a molecule's boiling point are the strength of its intermolecular forces. For this compound, these forces are:

  • London Dispersion Forces: These are temporary attractive forces that arise from the random movement of electrons. The strength of these forces generally increases with molecular weight and surface area. As a relatively large molecule, this compound exhibits significant London dispersion forces.

  • Dipole-Dipole Interactions: The presence of electronegative chlorine and fluorine atoms creates polar C-Cl and C-F bonds, resulting in a net molecular dipole. This permanent dipole leads to attractive interactions between molecules, which require more energy to overcome compared to nonpolar molecules of similar size.

The interplay of these forces dictates the energy required to transition the substance from a liquid to a gaseous state, thus defining its boiling point.

References

3-Chloro-4-fluorotoluene safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-4-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1513-25-3), also known as 2-Chloro-1-fluoro-4-methylbenzene, is a colorless to light yellow liquid organic intermediate.[1] With a molecular formula of C7H6ClF and a molecular weight of 144.57 g/mol , it serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2][3] Its halogenated structure imparts specific reactivity that is highly valued in drug development. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure safe handling, storage, and use.

This guide provides comprehensive safety information, handling precautions, and emergency procedures for this compound, compiled for professionals in research and development environments.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its flammability and irritant properties.

Signal Word: Warning [2][4]

GHS Pictograms: [2]

  • Flame (Flammable)

  • Exclamation Mark (Irritant)

Hazard Statements (H-Statements): [2][4][5]

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements (P-Statements): [4]

  • Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P270, P273, P280

  • Response: P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362+P364, P370+P378, P391

  • Storage: P403+P235, P405

  • Disposal: P501

Data Presentation

Quantitative data regarding the physical, chemical, and toxicological properties of this compound are summarized below for clear reference and comparison.

Table 1: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement
Flammable Liquids 3 H226: Flammable liquid and vapor[2][4]
Acute Toxicity, Oral 4 H302: Harmful if swallowed[4]
Skin Corrosion/Irritation 2 H315: Causes skin irritation[2][4]
Serious Eye Damage/Irritation 2 H319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation[2][4]

| Hazardous to the Aquatic Environment (Long-Term) | 2 | H411: Toxic to aquatic life with long lasting effects[4] |

Table 2: Physicochemical Properties

Property Value
CAS Number 1513-25-3[2]
Molecular Formula C7H6ClF[2][3]
Molecular Weight 144.57 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 154 - 169 °C[2][4]
Flash Point 45.4 - 55 °C (113.7 - 131 °F)[2][4]
Density 1.182 - 1.358 g/cm³ at 25 °C[2]
Vapor Pressure 2.31 mmHg at 25 °C[2]

| Purity | Typically ≥98%[2] |

Table 3: Toxicological Data

Endpoint Value

| Acute Toxicity (LD50/LC50) | No acute toxicity information is available for this product.[4] |

Note: LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) are measures of the lethal dose of a toxin. The absence of specific data underscores the need for cautious handling to minimize any potential exposure.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not available in the public domain based on the conducted searches. Safety data presented in this guide are derived from material safety data sheets (MSDS) and chemical databases, which aggregate information from proprietary studies and established chemical classification systems.

Emergency and Handling Procedures Visualization

The following diagrams, generated using Graphviz, illustrate the critical workflows for responding to emergencies and outline the logical relationships in handling procedures.

FirstAidProcedures First-Aid Procedures for this compound Exposure cluster_routes Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Action_Inhale1 Remove to fresh air Inhalation->Action_Inhale1 Action_Skin1 Take off immediately all contaminated clothing Skin->Action_Skin1 Action_Eye1 Rinse cautiously with water for at least 15 minutes Eye->Action_Eye1 Action_Ingest1 Rinse mouth with water Ingestion->Action_Ingest1 Action_Inhale2 Keep comfortable for breathing Action_Inhale1->Action_Inhale2 Action_Inhale3 If not breathing, give artificial respiration Action_Inhale2->Action_Inhale3 Action_Inhale4 Seek immediate medical attention Action_Inhale3->Action_Inhale4 Action_Skin2 Rinse skin with plenty of soap and water Action_Skin1->Action_Skin2 Action_Skin3 If irritation persists, get medical advice Action_Skin2->Action_Skin3 Action_Eye2 Remove contact lenses, if present and easy to do Action_Eye1->Action_Eye2 Action_Eye3 Continue rinsing Action_Eye2->Action_Eye3 Action_Eye4 Seek immediate medical attention Action_Eye3->Action_Eye4 Action_Ingest2 DO NOT induce vomiting Action_Ingest1->Action_Ingest2 Action_Ingest3 Call a POISON CENTER or doctor immediately Action_Ingest2->Action_Ingest3

Caption: Workflow for first-aid response to various exposure routes.

SpillResponseWorkflow Chemical Spill Response Workflow for this compound Start Spill Detected Step1 Remove all ignition sources & ensure ventilation Start->Step1 Step2 Evacuate non-essential personnel Step1->Step2 Step3 Wear Full PPE (Gloves, Goggles, Respirator if needed) Step2->Step3 Step4 Contain spill with inert material (sand, earth, vermiculite) Step3->Step4 Step5 Use non-sparking tools to collect absorbed material Step4->Step5 Step6 Place waste in a labeled, sealed container for disposal Step5->Step6 Step7 Decontaminate the spill area and wash thoroughly Step6->Step7 End Dispose of waste via authorized channels Step7->End

Caption: Logical workflow for handling a chemical spill.

Exposure Controls and Personal Protective Equipment (PPE)

Effective control of exposure to this compound requires a combination of engineering controls and appropriate personal protective equipment.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Use explosion-proof electrical, ventilating, and lighting equipment.[4] Eyewash stations and safety showers must be readily accessible near the workstation location.

  • Eye and Face Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA 29 CFR 1910.133 regulations.[4] A face shield may be necessary for operations with a high risk of splashing.

  • Skin Protection:

    • Hand Protection: Wear impervious, chemical-resistant gloves such as butyl rubber or nitrile.[4] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[6]

    • Body Protection: Wear appropriate protective clothing, such as a lab coat or chemical-resistant apron, to prevent skin exposure.[4]

  • Respiratory Protection: Under normal conditions with adequate engineering controls, respiratory protection is not typically required.[4] In the event of a large spill, poor ventilation, or emergency situations, use a NIOSH/MSHA-approved respirator or a self-contained breathing apparatus (SCBA).

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to prevent accidents and maintain chemical purity.

  • Safe Handling:

    • Keep away from heat, sparks, open flames, and other ignition sources.[4]

    • Take precautionary measures against static discharge.[4]

    • Avoid breathing vapors or mist.[4]

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in work areas.[4]

    • Wash hands and any exposed skin thoroughly after handling.[4]

    • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

    • Keep containers tightly closed when not in use.[2]

    • Store locked up.[4]

    • Avoid contamination with oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches) as ignition may result.[4]

Emergency Procedures

First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If the person is not breathing, provide artificial respiration.[4] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, get medical advice.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[4] If present, remove contact lenses if it is easy to do so and continue rinsing.[4] Seek immediate medical attention.[4]

  • Ingestion: Rinse mouth thoroughly with water.[4] Do NOT induce vomiting.[4] Immediately call a POISON CENTER or doctor for treatment advice.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide (CO2), or water spray.[4][6] A water mist can be used to cool closed containers.[4]

  • Specific Hazards: The substance is a flammable liquid and vapor.[4] Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[4] Containers may explode when heated.[4] Hazardous combustion products include carbon oxides, hydrogen chloride gas, and gaseous hydrogen fluoride.[4]

  • Protective Equipment for Firefighters: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode.[6]

Accidental Release Measures
  • Personal Precautions: Immediately remove all sources of ignition.[4] Evacuate personnel from the affected area.[6] Wear appropriate personal protective equipment (see Section 6.0).[4] Ensure adequate ventilation.[6]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[4][6]

  • Methods for Containment and Cleaning Up:

    • For small spills, contain and absorb the liquid with non-combustible, inert material such as sand, earth, or vermiculite.[4]

    • Use non-sparking tools to collect the material and place it into a labeled, sealed container for proper disposal.[4]

    • For large spills, clear the area and move upwind.[4] Alert the fire brigade and advise them of the hazard's nature and location.[4]

    • After cleanup, decontaminate and launder all protective clothing before reuse.[4]

References

solubility of 3-Chloro-4-fluorotoluene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Chloro-4-fluorotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A comprehensive understanding of its solubility in various organic solvents is crucial for process optimization, purification, and formulation development. This technical guide addresses the current landscape of solubility data for this compound. Due to a scarcity of published quantitative data, this document provides a detailed experimental protocol for determining the solubility of this compound using the widely accepted isothermal equilibrium (shake-flask) method coupled with gravimetric analysis. Furthermore, it presents a template for data organization and a visual representation of the experimental workflow to aid researchers in generating and reporting their own findings.

Introduction: The Significance of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. For an intermediate like this compound, solubility data is paramount for:

  • Reaction Solvent Selection: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Crystallization and Purification: Selecting appropriate anti-solvents and optimizing yield and purity.

  • Formulation Development: Creating stable and effective formulations for final products.

  • Process Safety and Handling: Understanding dissolution behavior for safe process design.

This compound (CAS No: 1513-25-3) is a colorless to light yellow liquid with a molecular formula of C₇H₆ClF and a molecular weight of 144.57 g/mol .[1][2][3][4] Its classification as a flammable liquid necessitates careful handling in all experimental procedures.[1][2]

Current State of Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a comprehensive range of organic solvents is not widely available in peer-reviewed literature. This guide, therefore, focuses on empowering researchers to generate this critical data through reliable experimental methods.

Experimental Protocol: Determination of Solubility

The following protocol details the isothermal shake-flask method, a robust technique for determining the equilibrium solubility of a solid or liquid solute in a solvent.[5] The concentration of the resulting saturated solution is then determined gravimetrically.

Principle

A saturated solution is prepared by agitating an excess amount of the solute (this compound) in the solvent of interest at a constant temperature until equilibrium is achieved. At equilibrium, the rate of dissolution equals the rate of precipitation. The concentration of the solute in the clear, saturated supernatant is then measured, which represents the solubility at that specific temperature.

Materials and Equipment
  • Solute: this compound (purity ≥98%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Apparatus:

    • Analytical balance (±0.0001 g)

    • Thermostatic shaker or water bath with temperature control (±0.1 °C)

    • Sealed, airtight glass vials or flasks (e.g., 20 mL screw-cap vials)

    • Calibrated glass pipettes and syringes

    • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

    • Pre-weighed evaporating dishes or beakers

    • Drying oven with temperature control

    • Desiccator

Safety Precautions
  • This compound is a flammable liquid and an irritant.[6] All handling should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from ignition sources such as heat, sparks, and open flames.[6][7]

  • Ensure all containers are properly sealed to prevent the release of flammable vapors.[7]

Experimental Procedure
  • Preparation:

    • Set the thermostatic shaker or water bath to the desired experimental temperature (e.g., 25 °C, 37 °C). Allow it to equilibrate.

    • Label the airtight vials for each solvent being tested.

  • Sample Addition:

    • Add a known volume (e.g., 10 mL) of the selected organic solvent to each vial.

    • Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the solute should be visible after initial mixing, confirming that a saturated solution can be formed.

  • Equilibration:

    • Securely seal the vials.

    • Place the vials in the thermostatic shaker and agitate at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration can vary and should be determined by preliminary experiments where concentration is measured at different time points until it remains constant.

  • Sample Collection and Separation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved microparticles. It is crucial to perform this step quickly and without changing the temperature to avoid altering the solubility.

  • Gravimetric Analysis:

    • Dispense the filtered supernatant into a pre-weighed, clean, and dry evaporating dish.

    • Record the total weight of the dish and the supernatant.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (Boiling Point: 167-169 °C) to avoid loss of solute. A gentle stream of nitrogen can facilitate evaporation.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dry solute residue.

    • Repeat the drying and weighing process until a constant weight is achieved.

Data Calculation

The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.

  • Weight of empty evaporating dish: W₁

  • Weight of dish + supernatant: W₂

  • Weight of dish + dry solute: W₃

  • Weight of solute: W_solute = W₃ - W₁

  • Weight of solvent: W_solvent = W₂ - W₃

  • Solubility ( g/100 g solvent): S = (W_solute / W_solvent) * 100

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparative analysis. The following table serves as a template for recording experimental results.

SolventTemperature (°C)Solubility (g / 100 g solvent)Molarity (mol/L)Mole Fraction (x)
Methanol25.0TBDTBDTBD
Ethanol25.0TBDTBDTBD
Acetone25.0TBDTBDTBD
Ethyl Acetate25.0TBDTBDTBD
Dichloromethane25.0TBDTBDTBD
Toluene25.0TBDTBDTBD
Hexane25.0TBDTBDTBD
...other solventsTBDTBDTBDTBD
Methanol37.0TBDTBDTBD
...etc.TBDTBDTBDTBD

*TBD: To Be Determined experimentally. Molarity and Mole Fraction can be calculated from the primary data and the densities of the solvent and solute.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized to provide a clear overview of the process.

Solubility_Determination_Workflow A Preparation (Set Temperature, Label Vials) B Sample Addition (Solvent + Excess Solute) A->B Proceed C Equilibration (Thermostatic Shaking, 24-48h) B->C Seal Vials D Settling (Allow Phases to Separate) C->D Equilibrium Reached E Sample Collection (Withdraw Supernatant via Filtered Syringe) D->E Clear Supernatant F Gravimetric Analysis: Step 1 (Weigh Supernatant in Pre-weighed Dish) E->F Known Volume G Gravimetric Analysis: Step 2 (Solvent Evaporation) F->G Evaporate in Oven H Gravimetric Analysis: Step 3 (Weigh Dry Solute Residue) G->H Cool in Desiccator I Data Calculation (Determine Solubility) H->I Constant Weight J Final Data Table I->J Report Results

Workflow for Isothermal Solubility Determination.

Conclusion

While published solubility data for this compound is limited, this guide provides the necessary framework for researchers to confidently and accurately determine this vital parameter. The detailed isothermal equilibrium protocol, coupled with gravimetric analysis, offers a reliable method for generating high-quality, reproducible data. By adhering to the outlined procedures and safety precautions, scientists in the pharmaceutical and chemical industries can obtain the essential solubility information required to accelerate their research and development efforts.

References

Structural Analysis and Confirmation of 3-Chloro-4-fluorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of 3-chloro-4-fluorotoluene, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a thorough analysis of its spectroscopic data.

Physicochemical Properties

This compound is a colorless to light yellow liquid. Its fundamental physical and chemical properties are summarized in the table below, providing essential information for its handling, storage, and application in synthetic chemistry.[1][2]

PropertyValue
CAS Number 1513-25-3[1][3]
Molecular Formula C₇H₆ClF[1][3]
Molecular Weight 144.57 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 167 °C[1]
Density 1.358 g/cm³[1]
Flash Point 45.4 °C[1]
IUPAC Name 2-Chloro-1-fluoro-4-methylbenzene[3]

Synthesis of this compound

A plausible and widely utilized method for the synthesis of this compound is the Sandmeyer reaction, commencing from the readily available precursor, 3-chloro-4-fluoroaniline.[4][5] This multi-step synthesis involves the diazotization of the primary amine followed by a copper-catalyzed displacement of the diazonium group.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

  • 3-Chloro-4-fluoroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: In a beaker, dissolve 3-chloro-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a solution of sodium nitrite in water dropwise with constant stirring. The formation of the diazonium salt is indicated by a slight color change.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the freshly prepared diazonium salt solution to the cuprous chloride solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • Work-up: After the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with 5% sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation.

Structural Elucidation Workflow

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The logical workflow for this process is depicted in the following diagram.

G Workflow for Structural Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start 3-Chloro-4-fluoroaniline diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuCl) diazotization->sandmeyer product Crude this compound sandmeyer->product purification Purification (Distillation) product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (1H, 13C) final_product->nmr Structural Backbone ir FT-IR Spectroscopy final_product->ir Functional Groups ms Mass Spectrometry (GC-MS) final_product->ms Molecular Weight & Fragmentation confirmation Structural Confirmation nmr->confirmation ir->confirmation ms->confirmation

Caption: Workflow from synthesis to structural confirmation.

Spectroscopic Data and Analysis

The definitive structural confirmation of this compound relies on the comprehensive analysis of its spectroscopic data. While publicly available, fully assigned experimental data is limited, the following sections detail the expected spectral characteristics and provide generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three non-equivalent aromatic protons, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

Table 1: Expected ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constants (J, Hz) (Predicted)
CH₃~2.3s-
Ar-H7.0 - 7.4m-

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[6][7]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the presence of seven carbon atoms in different chemical environments, seven distinct signals are expected.

Table 2: Expected ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm) (Predicted)
CH₃~20
Ar-C115 - 140
Ar-C-Cl130 - 135
Ar-C-F155 - 160 (d, ¹JCF)

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.[6][7]

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrational frequencies of the chemical bonds.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (methyl)
1600-1450C=C stretch (aromatic ring)
1250-1150C-F stretch
850-550C-Cl stretch

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[8][9][10]

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates before running the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

Table 4: Expected Mass Spectrometry Data for this compound

m/zIonNotes
144/146[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
109[M-Cl]⁺Loss of a chlorine radical.
91[C₇H₇]⁺Tropylium ion, a common fragment for toluene derivatives.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[11][12]

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into a GC equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms). Use a temperature program to separate the compound from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Acquire the mass spectrum using electron ionization (EI) at 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The structural analysis and confirmation of this compound are achieved through a systematic approach involving its synthesis, purification, and characterization by a suite of spectroscopic techniques. This guide provides the essential theoretical background and practical experimental protocols for researchers and professionals in the fields of chemical synthesis and drug development to confidently handle and characterize this important chemical intermediate. While comprehensive, publicly available spectral data is limited, the information provided herein serves as a robust framework for the successful identification and confirmation of this compound.

References

Spectroscopic Analysis of 3-Chloro-4-fluorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-fluorotoluene (CAS No. 1513-25-3), a key intermediate in various synthetic applications. This document outlines the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details the experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of such compounds.

Spectroscopic Data

The following sections present the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. The data is sourced from reputable databases and presented in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectral Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The spectral data for this compound is summarized below.

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not available--Aromatic Protons
Data not available--Methyl Protons

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule. The data for this compound is as follows:

Chemical Shift (ppm)Assignment
Data not availableAromatic Carbons
Data not availableMethyl Carbon

Note: While the existence of ¹H and ¹³C NMR spectra for this compound from sources like Sigma-Aldrich is confirmed through databases such as PubChem and SpectraBase, the specific, quantitative chemical shift and coupling constant data were not publicly available at the time of this compilation. For detailed spectral analysis, direct access to these databases is recommended.[1][2]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption peaks for this compound are presented below.

Wavenumber (cm⁻¹)IntensityAssignment
Data not available-C-H (Aromatic) Stretch
Data not available-C-H (Alkyl) Stretch
Data not available-C=C (Aromatic) Stretch
Data not available-C-F Stretch
Data not available-C-Cl Stretch
Data not available-C-H Bending

Note: The FTIR spectrum for this compound is available from sources such as Sigma-Aldrich, as indexed by PubChem.[1] However, a detailed list of peak positions and intensities was not publicly accessible for this guide. Direct consultation of the spectral data from the source is advised for precise analysis.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of a liquid sample like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), is recommended for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution. This is typically an automated or semi-automated process.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

    • Identify the chemical shifts in the ¹³C NMR spectrum to determine the different carbon environments.

IR Spectroscopy Protocol (FTIR-ATR)
  • Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small drop of the neat liquid directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the liquid sample and the crystal.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically perform the Fourier transform and the background subtraction.

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption peaks in the spectrum.

    • Correlate the observed peak frequencies with known vibrational modes of functional groups to confirm the structure of the molecule.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound and the structural relationship of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_conclusion Conclusion Sample This compound Sample Prep_NMR Prepare NMR Sample (in Deuterated Solvent) Sample->Prep_NMR Prep_IR Prepare IR Sample (Neat Liquid on ATR) Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H and ¹³C Spectra) Prep_NMR->NMR_Acq IR_Acq FTIR-ATR Spectrometer Prep_IR->IR_Acq Process_NMR NMR Data Processing (FT, Phasing, Calibration) NMR_Acq->Process_NMR Process_IR IR Data Processing (Background Subtraction) IR_Acq->Process_IR Analyze_NMR NMR Spectral Analysis (Shifts, Couplings, Integration) Process_NMR->Analyze_NMR Analyze_IR IR Spectral Analysis (Peak Identification) Process_IR->Analyze_IR Structure_Confirm Structural Confirmation of This compound Analyze_NMR->Structure_Confirm Analyze_IR->Structure_Confirm

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound.

References

In-depth Technical Guide to 3-Chloro-4-fluorotoluene: Commercial Availability, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorotoluene is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern on the toluene ring provides a versatile scaffold for the synthesis of complex molecules, including targeted therapies in oncology. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, detailed synthetic protocols, and its role as a precursor in the development of kinase inhibitors. A particular focus is placed on its application in the synthesis of the ERK1/2 inhibitor GDC-0994, with an exploration of the relevant RAS/RAF/MEK/ERK signaling pathway.

Commercial Availability and Suppliers

This compound (CAS No. 1513-25-3) is readily available from a variety of chemical suppliers globally, catering to both research and industrial-scale demands.[1][2][3] The compound is typically offered in purities of 97% or higher.[4][5] Major suppliers include but are not limited to:

  • Acmec Biochemical

  • Aceschem [5]

  • Apollo Scientific [2]

  • Carbone Scientific Co., Ltd. [3]

  • Chemical Point [6]

  • Fluoropharm [7]

  • Matrix Scientific Inc. [3]

  • Sandoo Pharmaceutical [1]

  • Santa Cruz Biotechnology [8]

  • SynQuest Labs, Inc. [3]

The material is commonly packaged in quantities ranging from grams for laboratory use to kilograms and larger drum quantities for bulk and manufacturing purposes.[9]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 1513-25-3[8][10][11]
Molecular Formula C₇H₆ClF[8][10][11]
Molecular Weight 144.57 g/mol [8][10][11]
Appearance Colorless to light yellow liquid[9][10]
Boiling Point 167-169 °C[12]
Density 1.182 g/mL at 25 °C[12]
Refractive Index (n20/D) 1.501[12]
Flash Point 55 °C (131 °F)[12]
Purity ≥97%[4][5]

Synthesis of this compound

While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are not abundant in the primary literature, a plausible and commonly utilized industrial method is the diazotization of 3-chloro-4-fluoroaniline, followed by a Sandmeyer-type reaction. A patent for the synthesis of the related compound, 2-chloro-4-fluorotoluene, outlines a similar procedure which can be adapted.[13][14]

Illustrative Experimental Protocol (Adapted from related syntheses)

Reaction Scheme:

G cluster_0 Synthesis of this compound 3-Chloro-4-fluoroaniline reagents + NaNO₂, H⁺ + Reducing Agent 3-Chloro-4-fluoroaniline->reagents This compound reagents->this compound G A This compound B Oxidation A->B C 4-Chloro-3-fluorobenzoic acid or 4-Chloro-3-fluorobenzaldehyde B->C D Further Functionalization C->D E GDC-0994 Precursor D->E F Coupling Reactions E->F G GDC-0994 (Ravoxertinib) F->G G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Response Cell Proliferation, Survival, Differentiation Transcription->Response GDC0994 GDC-0994 (Ravoxertinib) GDC0994->ERK Inhibits G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Response Cell Survival, Growth, Protein Synthesis mTOR->Response PTEN PTEN PTEN->PIP3 Dephosphorylates

References

Methodological & Application

The Strategic Application of 3-Chloro-4-fluorotoluene in the Synthesis of Key Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Chloro-4-fluorotoluene, a halogenated aromatic compound, serves as a critical starting material in the multi-step synthesis of various active pharmaceutical ingredients (APIs). Its unique substitution pattern provides a versatile scaffold for medicinal chemists to construct complex molecular architectures with desired pharmacological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of the anticancer drug Gefitinib and the antibiotic Ciprofloxacin. The synthetic pathway typically proceeds through the key intermediate, 3-chloro-4-fluoroaniline.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and efficient use in synthesis.[1][2]

PropertyValue
CAS Number 1513-25-3
Molecular Formula C₇H₆ClF
Molecular Weight 144.57 g/mol
Appearance Colorless to light yellow transparent liquid[1][3]
Boiling Point 167 °C[1][2]
Flash Point 45.4 °C[1][2]
Density 1.358 g/cm³[1][2]
Purity (Typical) ≥98%[1][2]
Water Content (Typical) ≤0.5%[1][2]

Synthetic Pathway Overview

The primary utility of this compound in pharmaceutical synthesis is as a precursor to 3-chloro-4-fluoroaniline. This transformation is typically achieved through a two-step process involving nitration of the toluene ring followed by reduction of the nitro group to an amine. The resulting 3-chloro-4-fluoroaniline is a crucial building block for various APIs.

G CFT This compound CFNT 3-Chloro-4-fluoro-6-nitrotoluene CFT->CFNT Nitration (HNO₃, H₂SO₄) CFNA 3-Chloro-4-fluoroaniline CFNT->CFNA Reduction (e.g., Fe/HCl or H₂/Pd-C) Gefitinib Gefitinib CFNA->Gefitinib Multi-step Synthesis Ciprofloxacin Ciprofloxacin CFNA->Ciprofloxacin Multi-step Synthesis

General synthetic scheme from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-fluoroaniline from this compound

This protocol outlines the conversion of this compound to the key intermediate 3-chloro-4-fluoroaniline.

Step 1: Nitration of this compound

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add this compound to the cooled sulfuric acid with constant stirring.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.

  • Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-chloro-4-fluoro-6-nitrotoluene.

Step 2: Reduction of 3-Chloro-4-fluoro-6-nitrotoluene

Materials:

  • 3-Chloro-4-fluoro-6-nitrotoluene

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 3-chloro-4-fluoro-6-nitrotoluene and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

  • Continue refluxing for 3-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate.

  • Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain 3-chloro-4-fluoroaniline. The crude product can be purified by distillation or recrystallization.

A patent for a similar reduction of 3-chloro-4-fluoronitrobenzene reports a yield of over 94% and a purity of over 99.5% using catalytic hydrogenation with 1% Pt/C.[4]

Protocol 2: Synthesis of Gefitinib from 3-Chloro-4-fluoroaniline

Gefitinib is a tyrosine kinase inhibitor used in cancer therapy. Its synthesis involves the condensation of 3-chloro-4-fluoroaniline with a quinazoline derivative.

G cluster_0 Synthesis of Gefitinib CFNA 3-Chloro-4-fluoroaniline Condensation Nucleophilic Aromatic Substitution CFNA->Condensation Quinazoline 4-Chloro-6,7-dimethoxyquinazoline Quinazoline->Condensation Gefitinib_intermediate N-(3-chloro-4-fluorophenyl)- 6,7-dimethoxyquinazolin-4-amine Condensation->Gefitinib_intermediate Isopropanol, Reflux Alkylation O-Alkylation Gefitinib_intermediate->Alkylation 3-morpholinopropan-1-ol Gefitinib Gefitinib Alkylation->Gefitinib

Workflow for the synthesis of Gefitinib.

Materials:

  • 3-Chloro-4-fluoroaniline

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Isopropanol

  • 3-Morpholinopropan-1-ol

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline in isopropanol.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, will precipitate.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum. A study reported a high yield of 98% for a similar reaction.

  • O-Alkylation: In a separate flask, prepare a solution of 3-morpholinopropan-1-ol in anhydrous DMF and cool in an ice bath.

  • Carefully add sodium hydride to the solution and stir for 30 minutes at 0 °C.

  • Add the N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Gefitinib.

Protocol 3: Synthesis of Ciprofloxacin from 3-Chloro-4-fluoroaniline

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. One of its synthetic routes begins with the condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate.[5]

G cluster_1 Synthesis of Ciprofloxacin CFNA 3-Chloro-4-fluoroaniline Condensation Condensation CFNA->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Quinolone_ester Quinolone Ester Intermediate Cyclization->Quinolone_ester Alkylation N-Alkylation Quinolone_ester->Alkylation Cyclopropyl bromide Substituted_quinolone N-Cyclopropyl Quinolone Ester Alkylation->Substituted_quinolone Piperazine_add Piperazine Addition Substituted_quinolone->Piperazine_add Piperazine Cipro_ester Ciprofloxacin Ester Piperazine_add->Cipro_ester Hydrolysis Hydrolysis Cipro_ester->Hydrolysis Acid/Base Ciprofloxacin Ciprofloxacin Hydrolysis->Ciprofloxacin

References

Application Notes and Protocols: 3-Chloro-4-fluorotoluene as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorotoluene is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of a variety of agrochemicals, including herbicides, pesticides, and fungicides.[1][2] Its specific substitution pattern allows for targeted chemical modifications, leading to the development of potent and selective crop protection agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of the herbicide Fluazolate, starting from this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1513-25-3[1]
Molecular Formula C₇H₆ClF[1]
Molecular Weight 144.57 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 167 °C[1]
Density 1.358 g/cm³[1]
Flash Point 45.4 °C[1]

Synthetic Pathway to the Herbicide Fluazolate

The synthesis of Fluazolate from this compound is a multi-step process that involves the initial oxidation of the methyl group, followed by a series of functional group transformations and a final coupling and esterification. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Benzoic Acid Intermediate Synthesis cluster_intermediate2 Pyrazole Intermediate Synthesis cluster_final Final Product Synthesis This compound This compound 2-Chloro-4-fluorobenzoic Acid 2-Chloro-4-fluorobenzoic Acid This compound->2-Chloro-4-fluorobenzoic Acid Oxidation 2-Chloro-4-fluoro-5-nitrobenzoic Acid 2-Chloro-4-fluoro-5-nitrobenzoic Acid 2-Chloro-4-fluorobenzoic Acid->2-Chloro-4-fluoro-5-nitrobenzoic Acid Nitration 2-Chloro-4-fluoro-5-aminobenzoic Acid 2-Chloro-4-fluoro-5-aminobenzoic Acid 2-Chloro-4-fluoro-5-nitrobenzoic Acid->2-Chloro-4-fluoro-5-aminobenzoic Acid Reduction Coupled Intermediate Coupled Intermediate 2-Chloro-4-fluoro-5-aminobenzoic Acid->Coupled Intermediate Coupling 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole->Coupled Intermediate Fluazolate Fluazolate Coupled Intermediate->Fluazolate Esterification

Figure 1: Overall synthetic workflow for the preparation of Fluazolate from this compound.

Experimental Protocols

Step 1: Oxidation of this compound to 2-Chloro-4-fluorobenzoic Acid

This protocol describes the oxidation of the methyl group of this compound to a carboxylic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), potassium permanganate (3.0 eq), sodium carbonate (0.5 eq), and water.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with a small amount of hot water.

  • Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • The white precipitate of 2-chloro-4-fluorobenzoic acid is collected by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • After drying, a white solid of 2-chloro-4-fluorobenzoic acid is obtained.

Quantitative Data:

ParameterValueReference
Yield 92.69%[1]
Purity (LC) 91.37%[1]
¹H-NMR (DMSO-d₆) δ 13.45 (s, br, 1H), 7.91 (dd, 1H), 7.56 (dd, 1H), 7.32 (ddd, 1H)[1]
Step 2: Nitration of 2-Chloro-4-fluorobenzoic Acid

This step involves the regioselective nitration of 2-chloro-4-fluorobenzoic acid to introduce a nitro group at the 5-position.

Materials:

  • 2-Chloro-4-fluorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add 2-chloro-4-fluorobenzoic acid (1.0 eq) to concentrated sulfuric acid with stirring.

  • Maintain the temperature below 5 °C.

  • Slowly add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated 2-chloro-4-fluoro-5-nitrobenzoic acid is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • The product is dried under vacuum.

Quantitative Data:

ParameterValue
Yield ~90%
Purity High
Step 3: Reduction of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

The nitro group is reduced to an amino group to yield 2-chloro-4-fluoro-5-aminobenzoic acid.

Materials:

  • 2-Chloro-4-fluoro-5-nitrobenzoic acid

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water mixture

Procedure:

  • To a suspension of 2-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water, add iron powder (excess) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Adjust the pH of the remaining aqueous solution to precipitate the product.

  • Collect the 2-chloro-4-fluoro-5-aminobenzoic acid by vacuum filtration, wash with water, and dry.

Quantitative Data:

ParameterValue
Yield >90%
Purity High
Step 4: Synthesis of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

This intermediate is synthesized in a multi-step process.

Procedure: A detailed protocol for the synthesis of this intermediate would involve the cyclization of a suitable trifluoromethyl-containing precursor with methylhydrazine, followed by bromination.

Step 5: Coupling of Intermediates

A Sandmeyer-type reaction can be employed to couple the two key intermediates.

Procedure:

  • Diazotize 2-chloro-4-fluoro-5-aminobenzoic acid with sodium nitrite in the presence of a mineral acid.

  • The resulting diazonium salt is then reacted with 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole in the presence of a copper(I) catalyst.

Step 6: Esterification to Fluazolate

The final step is the esterification of the coupled carboxylic acid with isopropanol.

Procedure:

  • The carboxylic acid from the previous step is dissolved in an excess of isopropanol.

  • A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The mixture is heated to reflux, and the reaction is driven to completion by removing the water formed, for instance, using a Dean-Stark apparatus.

  • After completion, the excess isopropanol is removed under reduced pressure, and the crude product is purified by a suitable method like column chromatography.

Logical Relationship Diagram

Logical_Relationship cluster_input Inputs cluster_process Synthetic Steps cluster_output Outputs This compound This compound Oxidation Oxidation This compound->Oxidation Reagents_Oxidation KMnO₄, Na₂CO₃, HCl Reagents_Oxidation->Oxidation Reagents_Nitration H₂SO₄, HNO₃ Nitration Nitration Reagents_Nitration->Nitration Reagents_Reduction Fe, NH₄Cl Reduction Reduction Reagents_Reduction->Reduction Pyrazole_Intermediate 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole Coupling Coupling Pyrazole_Intermediate->Coupling Reagents_Coupling NaNO₂, Cu(I) catalyst Reagents_Coupling->Coupling Reagents_Esterification Isopropanol, H₂SO₄ Esterification Esterification Reagents_Esterification->Esterification Intermediate_Benzoic_Acid 2-Chloro-4-fluorobenzoic Acid Oxidation->Intermediate_Benzoic_Acid Intermediate_Nitro 2-Chloro-4-fluoro-5-nitrobenzoic Acid Nitration->Intermediate_Nitro Intermediate_Amino 2-Chloro-4-fluoro-5-aminobenzoic Acid Reduction->Intermediate_Amino Intermediate_Coupled Coupled Carboxylic Acid Coupling->Intermediate_Coupled Fluazolate Fluazolate Esterification->Fluazolate Intermediate_Benzoic_Acid->Nitration Intermediate_Nitro->Reduction Intermediate_Amino->Coupling Intermediate_Coupled->Esterification

Figure 2: Logical relationship of inputs, processes, and outputs in the synthesis of Fluazolate.

References

Application Notes and Protocols for the Reaction of 3-Chloro-4-fluorotoluene with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 3-Chloro-4-fluorotoluene with various nucleophiles, a critical reaction in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] This document offers insights into the reaction mechanisms, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction

This compound is a versatile aromatic organic compound with the chemical formula C₇H₆ClF.[4][5][6] Its structure, featuring both a chloro and a fluoro group on the toluene ring, makes it an important intermediate in organic synthesis. The electron-withdrawing nature of the halogen substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a key reaction for introducing a variety of functional groups.

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group departs, restoring the aromaticity of the ring. In the case of this compound, the chlorine atom is the typical leaving group in these reactions.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles, such as ammonia and amines, is a fundamental method for the synthesis of substituted anilines and related compounds. These products are valuable precursors in the development of various therapeutic agents and agricultural products.

Quantitative Data for Reactions with Nitrogen Nucleophiles
NucleophileProductReaction ConditionsYield (%)Reference
Ammonia3-Amino-4-fluorotolueneNot FoundNot Found
Piperidine4-Fluoro-3-(piperidin-1-yl)tolueneNot FoundNot Found[7]

Note: Specific experimental data for the reaction of this compound with these nitrogen nucleophiles was not available in the searched literature. The table reflects the expected products based on general SNAr principles.

Experimental Protocol: General Procedure for Amination

While a specific protocol for this compound was not found, a general procedure for the amination of a related chloro-fluoro compound is provided for reference. This can be adapted by researchers for their specific needs.

Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide from 3-Chloro-4-fluoroaniline

This protocol describes the acylation of the amine product, which would be preceded by the nucleophilic substitution of this compound with an amine.

  • Reaction Setup: Dissolve 3-Chloro-4-fluoroaniline (1 mmol) in acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.[1]

  • Reaction: Heat the solution to reflux and maintain for 4 hours.[1]

  • Work-up: After cooling, pour the reaction mixture into 100 mL of ice-cold water with stirring.[1]

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to obtain N-(3-Chloro-4-fluorophenyl)acetamide.[1]

Diagram: Workflow for Amination and Subsequent Acylation

G cluster_reaction Amination Reaction cluster_workup Work-up & Purification cluster_acylation Optional Subsequent Acylation A This compound C Reaction Solvent (e.g., DMSO) Heat A->C B Amine Nucleophile (e.g., Piperidine) B->C D Crude 4-Fluoro-3-(piperidin-1-yl)toluene C->D SNAr Reaction E Aqueous Work-up D->E F Extraction with Organic Solvent E->F G Drying and Solvent Removal F->G H Purification (e.g., Chromatography) G->H I Pure Product H->I J Amine Product I->J L Acetamide Product J->L Acylation K Acetic Anhydride or Acetyl Chloride K->L

Caption: General workflow for the amination of this compound followed by an optional acylation step.

Reactions with Oxygen Nucleophiles

The reaction with oxygen nucleophiles, such as alkoxides and phenoxides, provides a route to synthesize aryl ethers. These ethers are common structural motifs in many biologically active molecules.

Quantitative Data for Reactions with Oxygen Nucleophiles
NucleophileProductReaction ConditionsYield (%)Reference
Sodium Methoxide4-Fluoro-3-methoxytolueneNot FoundNot Found
Phenol / K₂CO₃4-Fluoro-3-phenoxytolueneNot FoundNot Found[8]

Note: Specific experimental data for the reaction of this compound with these oxygen nucleophiles was not available in the searched literature. The table reflects the expected products based on general SNAr principles.

Experimental Protocol: General Procedure for Etherification

A general protocol for the reaction of a phenol with a haloalkane using potassium carbonate is provided as a reference. This can be adapted for the reaction with this compound.

General Synthesis of Aryl Ethers

  • Reaction Setup: To a solution of a phenol in a suitable solvent (e.g., DMF or acetone), add potassium carbonate.[8]

  • Addition of Electrophile: Stir the mixture at room temperature and slowly add this compound.

  • Reaction: Continue stirring at an elevated temperature (e.g., 60-100 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry to obtain the aryl ether product.

Diagram: SNAr Reaction Pathway with an Alkoxide

G Reactants This compound + NaOCH₃ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product 4-Fluoro-3-methoxytoluene + NaCl Intermediate->Product Loss of Leaving Group

Caption: The SNAr mechanism for the reaction of this compound with sodium methoxide.

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiolates, react with this compound to form thioethers. These compounds are important in medicinal chemistry due to the unique properties conferred by the sulfur atom.

Quantitative Data for Reactions with Sulfur Nucleophiles
NucleophileProductReaction ConditionsYield (%)Reference
Sodium Thiophenolate4-Fluoro-3-(phenylthio)tolueneNot FoundNot Found

Note: Specific experimental data for the reaction of this compound with sulfur nucleophiles was not available in the searched literature. The table reflects the expected product based on general SNAr principles.

Experimental Protocol: General Procedure for Thioether Synthesis

A general procedure for the synthesis of thioethers from haloarenes is outlined below and can be adapted for use with this compound.

  • Preparation of Thiolate: In a suitable solvent (e.g., DMF or ethanol), treat the corresponding thiol with a base such as sodium hydride or potassium carbonate to generate the thiolate in situ.

  • Reaction: Add this compound to the solution of the thiolate.

  • Heating: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Diagram: Logical Flow of a Thioether Synthesis Experiment

G Start Start PrepareThiolate Prepare Thiolate Nucleophile (e.g., Thiophenol + Base) Start->PrepareThiolate AddSubstrate Add this compound PrepareThiolate->AddSubstrate HeatReaction Heat Reaction Mixture AddSubstrate->HeatReaction Monitor Monitor Reaction Progress (TLC) HeatReaction->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A logical workflow for the synthesis and purification of a thioether from this compound.

Conclusion

References

Application Notes and Protocols for the Nitration of 3-Chloro-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the nitration of 3-Chloro-4-fluorotoluene, a crucial transformation for synthesizing valuable intermediates in the pharmaceutical and agrochemical industries. The resulting nitroaromatic compounds are versatile precursors for a variety of functional group transformations.

Introduction

The nitration of substituted aromatic compounds is a fundamental reaction in organic synthesis. For this compound, the regioselectivity of the nitration is governed by the directing effects of the existing substituents on the aromatic ring. The methyl group is an activating ortho-, para-director, while the chloro and fluoro groups are deactivating ortho-, para-directors. Understanding these influences is key to predicting and controlling the reaction outcome. This protocol details a standard procedure using a mixture of nitric acid and sulfuric acid.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the nitration of halogenated toluenes, which can be used as a starting point for the optimization of the nitration of this compound.

ParameterValue/RangeNotes
Reactant This compound---
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄)A common and effective agent for aromatic nitration.
Mole Ratio (HNO₃:Substrate) 1.0 - 1.5An excess of nitric acid can lead to over-nitration.
Reaction Temperature 0 - 10 °CKeeping the temperature low helps to control the reaction rate and minimize side products.
Reaction Time 1 - 4 hoursMonitored by TLC or GC for reaction completion.
Expected Major Isomer 5-Nitro-3-chloro-4-fluorotolueneBased on the directing effects of the substituents.
Typical Yield 70 - 85%Yields are dependent on reaction scale and purification method.

Experimental Protocol

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Nitrating Mixture: In a clean and dry round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully and slowly add a pre-determined amount of concentrated nitric acid to concentrated sulfuric acid. Stir the mixture gently and allow it to cool to 0-5 °C.

  • Reaction Setup: In a separate flask, dissolve this compound in a minimal amount of a suitable inert solvent if necessary, although the reaction can often be performed neat.

  • Addition of Substrate: Slowly add the this compound (or its solution) dropwise to the cold nitrating mixture using a dropping funnel. Maintain the reaction temperature between 0 °C and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This will precipitate the crude nitrated product.

  • Workup:

    • Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.

    • Alternatively, if the product is oily or does not fully precipitate, extract the aqueous mixture with a suitable organic solvent like dichloromethane.

    • Combine the organic extracts and wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and can proceed vigorously if the temperature is not controlled. Ensure efficient cooling and slow addition of the substrate.

Mandatory Visualization

Nitration_Workflow Experimental Workflow for the Nitration of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) cool_acid Cool Mixture to 0-5 °C prep_acid->cool_acid add_substrate Slowly Add This compound cool_acid->add_substrate stir_react Stir at 0-10 °C add_substrate->stir_react monitor Monitor by TLC/GC stir_react->monitor quench Quench on Ice-Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization or Chromatography evaporate->purify final_product Nitrated Product purify->final_product

Caption: Workflow for the nitration of this compound.

Application of 3-Chloro-4-fluorotoluene in Dye Manufacturing: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-Chloro-4-fluorotoluene as a precursor in the synthesis of dyes. While not a direct component in dye structures, its strategic conversion into key intermediates, primarily 3-chloro-4-fluoroaniline, makes it a valuable starting material in the manufacturing of azo dyes. These application notes and protocols are designed to guide laboratory-scale synthesis and characterization of novel colorants derived from this versatile chemical.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and efficient use in synthetic protocols. The key properties are summarized in the table below.[1][2]

PropertyValue
CAS Number 1513-25-3
Molecular Formula C₇H₆ClF
Molecular Weight 144.57 g/mol
Appearance Colorless to light yellow transparent liquid
Boiling Point 167 °C
Density 1.358 g/cm³
Flash Point 45.4 °C
Purity Typically ≥98%

Synthetic Pathway Overview

The primary route for utilizing this compound in dye synthesis involves a multi-step conversion to 3-chloro-4-fluoroaniline, which then serves as the diazo component in the formation of azo dyes. The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization cluster_3 Step 4: Azo Coupling A This compound C 3-Chloro-4-fluoro-6-nitrotoluene A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) E 3-chloro-4-fluoroaniline C->E Reduction D Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) G 3-Chloro-4-fluorobenzenediazonium Chloride E->G Diazotization F Sodium Nitrite (NaNO₂) Hydrochloric Acid (HCl) 0-5 °C I Azo Dye G->I Coupling H Coupling Component (e.g., 2-Naphthol)

Diagram 1: Overall workflow for the synthesis of an azo dye from this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye starting from this compound.

Step 1: Nitration of this compound

This protocol is based on established methods for the nitration of similar aromatic compounds.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

  • Slowly add this compound to the cold acid mixture dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution until effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude 3-chloro-4-fluoro-6-nitrotoluene.

Step 2: Reduction of 3-Chloro-4-fluoro-6-nitrotoluene to 3-chloro-4-fluoroaniline

This protocol utilizes a common method for the reduction of nitroarenes.

Materials:

  • 3-chloro-4-fluoro-6-nitrotoluene

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 3-chloro-4-fluoro-6-nitrotoluene, iron powder, ethanol, and water.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-3 hours, monitoring the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, cool the mixture and make it alkaline by adding a sodium hydroxide solution.

  • Extract the product, 3-chloro-4-fluoroaniline, with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent to obtain the crude product. Further purification can be achieved by distillation or recrystallization.

Step 3 & 4: Synthesis of a Representative Azo Dye

This protocol details the diazotization of 3-chloro-4-fluoroaniline and its subsequent coupling with 2-naphthol to form a vibrant red azo dye.[3]

Materials:

  • 3-chloro-4-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice-salt bath

  • Beakers

  • Magnetic stirrer

  • Büchner funnel

  • Vacuum filtration apparatus

Procedure:

Protocol 1: Diazotization of 3-chloro-4-fluoroaniline

  • In a 250 mL beaker, suspend 1.46 g (0.01 mol) of 3-chloro-4-fluoroaniline in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring.

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.

  • Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.

Protocol 2: Azo Coupling with 2-Naphthol

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with continuous, efficient stirring.

  • A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.

  • Dry the purified dye in an oven at a suitable temperature.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of the representative azo dye from 3-chloro-4-fluoroaniline.

ParameterValue
Reactant 1 (Diazo Component) 3-chloro-4-fluoroaniline (0.01 mol)
Reactant 2 (Coupling Component) 2-Naphthol (0.01 mol)
Diazotization Reagents Sodium Nitrite (0.01 mol), Hydrochloric Acid
Coupling Medium 10% Aqueous Sodium Hydroxide
Reaction Temperature 0-5 °C
Reaction Time (Diazotization) ~40 minutes
Reaction Time (Coupling) ~30 minutes
Expected Product (E)-1-((3-chloro-4-fluorophenyl)diazenyl)naphthalen-2-ol
Expected Appearance Red precipitate

Conclusion

This compound serves as a strategic starting material for the synthesis of azo dyes through its conversion to 3-chloro-4-fluoroaniline. The halogen substituents on the aromatic ring of the resulting dye molecule can impart desirable properties such as enhanced lightfastness and thermal stability. The provided protocols offer a foundational methodology for researchers to explore the synthesis of a variety of novel azo dyes by employing different coupling components. Further investigation into the spectroscopic and performance characteristics of these dyes will be essential to fully evaluate their potential in various industrial applications.

References

Synthetic Routes to Derivatives of 3-Chloro-4-fluorotoluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key derivatives of 3-Chloro-4-fluorotoluene. This versatile starting material is a valuable building block in the preparation of a wide range of compounds for the pharmaceutical and agrochemical industries. The protocols outlined below describe common synthetic transformations, including oxidation, nitration, and bromination, to yield valuable intermediates.

Introduction

This compound is a substituted aromatic compound whose unique electronic and structural properties make it an attractive starting point for the synthesis of complex molecules.[1] The presence of chlorine and fluorine atoms, along with a reactive methyl group, allows for a variety of chemical modifications. This document details selected synthetic routes to key derivatives, providing researchers with practical protocols and comparative data.

Synthetic Pathways

Several key derivatives can be accessed from this compound through common organic transformations. The following sections detail the experimental procedures for these syntheses.

Oxidation to 3-Chloro-4-fluorobenzoic acid

The oxidation of the methyl group of this compound to a carboxylic acid provides 3-chloro-4-fluorobenzoic acid, a crucial intermediate for the synthesis of various active pharmaceutical ingredients (APIs). A common and effective method for this transformation is the use of a strong oxidizing agent such as potassium permanganate.

Oxidation This compound This compound 3-Chloro-4-fluorobenzoic acid 3-Chloro-4-fluorobenzoic acid This compound->3-Chloro-4-fluorobenzoic acid KMnO4, H2O, Heat

Caption: Oxidation of this compound.

Experimental Protocol (Adapted from the oxidation of o-chlorotoluene)

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for work-up)

  • Toluene (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1 equivalent).

  • Add a solution of potassium permanganate (2.4 equivalents) in water.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter the hot mixture by suction to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

  • Combine the filtrates and concentrate the volume under reduced pressure.

  • While hot, carefully acidify the solution with concentrated hydrochloric acid until the precipitation of the product is complete.

  • Cool the mixture in an ice bath and collect the crude 3-chloro-4-fluorobenzoic acid by filtration.

  • Wash the solid with cold water.

  • For purification, the crude product can be recrystallized from toluene.

Nitration to 3-Chloro-4-fluoro-5-nitrotoluene

Nitration of the aromatic ring introduces a nitro group, which can be further functionalized, for example, by reduction to an amine. The directing effects of the chloro and fluoro substituents will influence the position of nitration.

Nitration This compound This compound 3-Chloro-4-fluoro-5-nitrotoluene 3-Chloro-4-fluoro-5-nitrotoluene This compound->3-Chloro-4-fluoro-5-nitrotoluene HNO3, H2SO4, 0 °C to rt

Caption: Nitration of this compound.

Experimental Protocol (Adapted from the nitration of 3-chlorotoluene) [2]

Materials:

  • This compound

  • Concentrated Nitric acid (HNO₃)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid.

  • With continued cooling and stirring, add this compound dropwise, maintaining the internal temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-10 °C for a specified time, monitoring the reaction by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography or recrystallization.

Bromination to 5-Bromo-3-chloro-4-fluorotoluene

Electrophilic aromatic bromination introduces a bromine atom onto the aromatic ring. The position of bromination is directed by the existing substituents.

Bromination This compound This compound 5-Bromo-3-chloro-4-fluorotoluene 5-Bromo-3-chloro-4-fluorotoluene This compound->5-Bromo-3-chloro-4-fluorotoluene Br2, FeBr3 (cat.), solvent

Caption: Bromination of this compound.

Experimental Protocol (Adapted from the bromination of 4-fluorotoluene) [3]

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings as a catalyst

  • A suitable solvent such as glacial acetic acid or a chlorinated solvent

  • Sodium bisulfite solution (for work-up)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask protected from light.

  • Add a catalytic amount of iron(III) bromide or iron filings.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature, monitoring by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding a solution of sodium bisulfite to consume any unreacted bromine.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Summary of Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of this compound derivatives. Please note that yields are highly dependent on reaction scale and optimization.

DerivativeReagents and ConditionsReaction TimeTemperatureYield (%)Reference
3-Chloro-4-fluorobenzoic acid KMnO₄, H₂O4-8 hReflux70-80Adapted from[4]
3-Chloro-4-fluoro-5-nitrotoluene HNO₃, H₂SO₄2-4 h0-10 °C60-75Adapted from[2]
5-Bromo-3-chloro-4-fluorotoluene Br₂, FeBr₃2-6 h0 °C to rt65-80Adapted from[3]

Conclusion

The protocols provided herein offer robust starting points for the synthesis of valuable derivatives from this compound. These methods utilize common laboratory reagents and techniques, making them accessible for a wide range of research and development applications. Further optimization of these procedures may be necessary to achieve desired yields and purity for specific applications. Researchers should always adhere to appropriate safety precautions when handling the hazardous materials described in these protocols.

References

Application Notes: The Role of 3-Chloro-4-fluorotoluene in the Synthesis of Kinase Inhibitor APIs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-fluorotoluene is a key starting material and intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly multi-kinase inhibitors used in oncology. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on a benzene ring, provides a versatile scaffold for the construction of complex molecular architectures. The presence of the halogen atoms allows for regioselective functionalization, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of two prominent APIs, Regorafenib and Sorafenib, starting from intermediates derived from this compound.

Application in Regorafenib Synthesis

Regorafenib is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases. The synthesis of Regorafenib involves the preparation of a key intermediate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be synthesized from this compound.

Application in Sorafenib Synthesis

Sorafenib is another multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases such as VEGFRs and PDGFR. A crucial component in the synthesis of Sorafenib is also the 4-chloro-3-(trifluoromethyl)phenyl moiety, which is introduced via 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Experimental Protocols

Synthesis of Regorafenib from a this compound Derivative

The synthesis of Regorafenib is a multi-step process. A key intermediate, 4-chloro-3-(trifluoromethyl)aniline, can be synthesized from this compound, which is then converted to 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This is followed by a coupling reaction with another intermediate to yield Regorafenib.

Workflow for Regorafenib Synthesis

G A This compound B 4-Chloro-3-(trifluoromethyl)aniline A->B Multi-step synthesis C 4-Chloro-3-(trifluoromethyl)phenyl isocyanate B->C Phosgenation E Regorafenib C->E Coupling D 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide D->E

Caption: Synthetic workflow for Regorafenib.

Protocol 1: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate

This protocol describes the conversion of 4-chloro-3-(trifluoromethyl)aniline to the corresponding isocyanate.

Materials:

  • 4-chloro-3-(trifluoromethyl)aniline

  • Triphosgene

  • Toluene

  • Triethylamine

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 4-chloro-3-(trifluoromethyl)aniline in dry toluene.

  • Add a solution of triphosgene in toluene dropwise to the aniline solution at 0-5 °C.

  • After the addition is complete, slowly add triethylamine to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride salt.

  • The filtrate containing 4-chloro-3-(trifluoromethyl)phenyl isocyanate is used directly in the next step or concentrated under reduced pressure.

Protocol 2: Synthesis of Regorafenib

This protocol details the final coupling step to produce Regorafenib.

Materials:

  • 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate solution in toluene

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane.

  • Cool the solution to 0-5 °C.

  • Slowly add the solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in toluene to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until completion.

  • Upon completion, filter the precipitated solid.

  • Wash the solid with toluene and then dry under vacuum at 50-60 °C to yield Regorafenib.

Quantitative Data for Regorafenib Synthesis

StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
14-chloro-3-(trifluoromethyl)phenyl isocyanate4-chloro-3-(trifluoromethyl)anilineTriphosgene, TriethylamineToluene0-2512-16~95>98 (solution)
2Regorafenib4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide4-chloro-3-(trifluoromethyl)phenyl isocyanateDCM/Toluene0-254-688-92>99.5
Synthesis of Sorafenib from a this compound Derivative

The synthesis of Sorafenib also utilizes 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Workflow for Sorafenib Synthesis

G A This compound B 4-Chloro-3-(trifluoromethyl)aniline A->B Multi-step synthesis C 4-Chloro-3-(trifluoromethyl)phenyl isocyanate B->C Phosgenation E Sorafenib C->E Coupling D 4-(4-Aminophenoxy)-N-methylpicolinamide D->E G cluster_0 Regorafenib Inhibition cluster_1 Angiogenesis cluster_2 Oncogenesis cluster_3 Tumor Microenvironment Regorafenib Regorafenib VEGFR VEGFR1-3 Regorafenib->VEGFR TIE2 TIE2 Regorafenib->TIE2 KIT KIT Regorafenib->KIT RET RET Regorafenib->RET RAF1 RAF-1 Regorafenib->RAF1 PDGFR PDGFR Regorafenib->PDGFR FGFR FGFR Regorafenib->FGFR Angiogenesis_out ↓ Tumor Vasculature VEGFR->Angiogenesis_out TIE2->Angiogenesis_out Oncogenesis_out ↓ Tumor Cell Proliferation ↓ Survival KIT->Oncogenesis_out RET->Oncogenesis_out RAF1->Oncogenesis_out Microenvironment_out ↓ Stromal Support PDGFR->Microenvironment_out FGFR->Microenvironment_out G cluster_0 Sorafenib Inhibition cluster_1 Receptor Tyrosine Kinases cluster_2 Intracellular Signaling Sorafenib Sorafenib VEGFR VEGFR Sorafenib->VEGFR PDGFRb PDGFR-β Sorafenib->PDGFRb RAF C-RAF, B-RAF Sorafenib->RAF Angiogenesis_out ↓ Angiogenesis VEGFR->Angiogenesis_out PDGFRb->Angiogenesis_out MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Application Notes and Protocols for the Sandmeyer Reaction with 3-Chloro-4-fluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental procedure for the Sandmeyer reaction, specifically tailored for the synthesis of halogenated 3-Chloro-4-fluorotoluene derivatives. This class of compounds holds significance as intermediates in the development of pharmaceuticals and other specialty chemicals. The protocols provided herein are based on established chemical principles and adapted from verified synthetic procedures.

The Sandmeyer reaction is a versatile and widely used method for the conversion of a primary aromatic amine to an aryl halide.[1][2] The reaction proceeds in two main stages: the diazotization of the aromatic amine, followed by the copper(I) halide-catalyzed replacement of the diazonium group with a halogen.[1][3]

I. General Reaction Scheme

The overall transformation involves the conversion of a 3-chloro-4-fluoroaniline derivative (substituted toluene) to the corresponding aryl halide. The key steps are the formation of a diazonium salt from the amine using nitrous acid, followed by the substitution reaction with a copper(I) halide.[1][4]

Sandmeyer_Reaction reactant reactant intermediate intermediate product product reagent reagent sub 3-Chloro-4-fluoro-X-aminotoluene diazonium Diazonium Salt Intermediate sub->diazonium final_product 3-Chloro-4-fluoro-X,Y-dihalotoluene diazonium->final_product

Caption: General workflow of the Sandmeyer reaction.

II. Experimental Protocols

The following protocols detail the necessary steps for the diazotization of a 3-chloro-4-fluoroaniline derivative and the subsequent Sandmeyer reaction to introduce a chloro or bromo substituent.

Protocol 1: Diazotization of 3-Chloro-4-fluoroaniline Derivative

This procedure outlines the formation of the crucial diazonium salt intermediate.[4]

Materials:

  • 3-Chloro-4-fluoro-X-aminotoluene (starting material)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Nitrite (NaNO₂)

  • Ice-salt bath

Procedure:

  • In a beaker of appropriate size, suspend the 3-chloro-4-fluoro-X-aminotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and deionized water.

  • Cool the suspension to 0-5 °C using an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature is maintained below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

  • The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent Sandmeyer reaction.[4]

Protocol 2: Sandmeyer Reaction for Halogenation

This protocol describes the conversion of the in-situ generated diazonium salt to the corresponding aryl halide using a copper(I) halide catalyst.[5]

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)

  • Concentrated Hydrochloric Acid (for chlorination) or Hydrobromic Acid (for bromination)

  • Ice bath

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a separate reaction vessel, prepare a solution of the corresponding copper(I) halide (CuCl for chlorination, CuBr for bromination) in concentrated hydrochloric acid or hydrobromic acid, respectively. Cool this solution in an ice bath.

  • Slowly and carefully add the freshly prepared, cold diazonium salt solution to the cold copper(I) halide solution with vigorous stirring.

  • The addition should be controlled to manage the evolution of nitrogen gas.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • The reaction mixture is then typically subjected to work-up, which involves extraction with a suitable organic solvent.

  • The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by techniques such as distillation or column chromatography.

III. Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Sandmeyer reaction with 3-chloro-4-fluoroaniline derivatives.

Table 1: Diazotization Reaction Parameters

ParameterValueReference
Starting Material3-Chloro-4-fluoro-X-aminotoluene[4]
ReagentsSodium Nitrite, Hydrochloric Acid[4]
Molar Ratio (Amine:NaNO₂)1 : 1.1[5]
Temperature0-5 °C[4][7]
Reaction Time~30 minutes post-addition[5]

Table 2: Sandmeyer Reaction Parameters and Expected Yields

ParameterChlorinationBrominationReference
CatalystCopper(I) Chloride (CuCl)Copper(I) Bromide (CuBr)[1][5]
AcidConcentrated HCl48% HBr[4][5]
Temperature0 °C to Room Temp.0 °C to Room Temp.[5]
Typical Yield60-80%60-80%General expectation for Sandmeyer reactions.

IV. Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Sandmeyer_Workflow start_end start_end process process decision decision output output start Start diazotization Diazotization of 3-Chloro-4-fluoroaniline derivative start->diazotization sandmeyer Add diazonium salt to Cu(I) halide solution diazotization->sandmeyer prep_cu_salt Prepare cold Cu(I) Halide solution prep_cu_salt->sandmeyer reaction Stir and allow to warm to RT sandmeyer->reaction workup Work-up and Extraction reaction->workup purification Purification workup->purification product Final Halogenated Product purification->product end End product->end

Caption: Experimental workflow for the Sandmeyer reaction.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Chloro-4-fluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-4-fluorotoluene and its derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Catalytic hydrogenation is a key transformation for these molecules, primarily for two purposes: the selective hydrodechlorination to yield 4-fluorotoluene derivatives, or the reduction of a nitro group to form aniline derivatives, which are common building blocks in drug discovery. This document provides detailed application notes and experimental protocols for these catalytic hydrogenation processes.

A significant challenge in the hydrogenation of halogenated nitroaromatics is achieving high selectivity for the reduction of the nitro group without simultaneous hydrodehalogenation.[2] The choice of catalyst, solvent, and reaction conditions is crucial to steer the reaction towards the desired product.[2] Palladium on carbon (Pd/C) is a widely used catalyst for hydrodehalogenation, while both platinum on carbon (Pt/C) and Pd/C can be employed for nitro group reductions.[2][3][4]

Reaction Pathways

The catalytic hydrogenation of a this compound derivative can follow two main pathways depending on the substrate and the desired product. The following diagram illustrates these transformations.

cluster_0 Selective Hydrodechlorination cluster_1 Selective Nitro Group Reduction A This compound B 4-Fluorotoluene A->B + H2 (Pd/C) C 5-Chloro-4-fluoro-2-nitrotoluene D 3-Chloro-4-fluoro-6-methylaniline C->D + 3H2 (Pt/C or Pd/C)

Caption: Key catalytic hydrogenation pathways for this compound derivatives.

Data Summary for Catalytic Hydrogenation

The following table summarizes typical reaction conditions and performance for the selective catalytic hydrogenation of a nitro derivative of this compound. Data for selective hydrodechlorination is less commonly published with specific quantitative comparisons, but general principles apply.

ParameterPlatinum on Carbon (Pt/C)Palladium on Carbon (Pd/C)Raney Nickel
Typical Reaction Nitro Group ReductionNitro Group Reduction / DehalogenationNitro Group Reduction
Typical Loading 1-5% Pt/C5-10% Pd/CSlurry in solvent
Substrate:Catalyst (w/w) 200:1 to 400:1~20:1 (dry weight)Variable, often in excess
Solvent Methanol, Ethanol, Ethyl AcetateMethanol, Ethanol, THFMethanol, Ethanol
Temperature 25-80 °C25-60 °C50-100 °C
Hydrogen Pressure 1-10 atm1-5 atm10-50 atm
Selectivity High for nitro reductionGood, but risk of dehalogenationGood for nitro reduction
Reaction Time 2-8 hours4-12 hours3-10 hours

Note: The optimal conditions are substrate-dependent and require empirical optimization.

Experimental Protocols

Protocol 1: Selective Hydrogenation of a Nitro Group (e.g., 5-Chloro-4-fluoro-2-nitrotoluene) using Pd/C

This protocol is adapted from established procedures for the reduction of similar chloro-fluoro nitroaromatics.[2]

Materials:

  • 5-Chloro-4-fluoro-2-nitrotoluene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Nitrogen gas (for inerting)

  • Celite (for filtration)

  • Reaction vessel (e.g., Parr hydrogenator or a round-bottom flask with a hydrogen balloon)

Procedure:

  • Reactor Setup: In a suitable reaction vessel, dissolve the 5-chloro-4-fluoro-2-nitrotoluene in methanol.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C is flammable and may ignite in the presence of solvents and air.[5]

  • Hydrogenation: Purge the vessel with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon for atmospheric pressure or a pressurized cylinder for higher pressures) with vigorous stirring at room temperature.[5]

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC, or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should not be allowed to dry. Keep it wet with water or solvent and dispose of it appropriately.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product, 3-chloro-4-fluoro-6-methylaniline, can be purified further by distillation or recrystallization if necessary.

A Dissolve Substrate in Methanol B Add Pd/C Catalyst (under N2) A->B C Purge with H2 and Start Reaction B->C D Monitor Progress (TLC/GC) C->D E Purge with N2 D->E F Filter through Celite E->F G Solvent Evaporation F->G H Purification G->H

Caption: Workflow for the catalytic hydrogenation of a nitroaromatic compound.

Protocol 2: General Procedure for Hydrodechlorination of this compound

This protocol outlines a general approach for the selective removal of the chlorine atom. Aryl chlorides are generally less reactive than aryl bromides, and their reduction may require more forcing conditions or specialized catalyst systems.[3][6]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Sodium hydroxide (or other base)

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • Reactor Setup: To a solution of this compound in ethanol, add an aqueous solution of sodium hydroxide. The base is used to neutralize the HCl formed during the reaction, which can otherwise poison the catalyst.[7]

  • Catalyst Addition: Under a nitrogen atmosphere, add the 10% Pd/C catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (the pressure will need to be optimized, potentially in the range of 5-10 atm) and heat the reaction mixture (e.g., to 50-80 °C).

  • Reaction Monitoring: Monitor the disappearance of the starting material by GC or GC-MS.

  • Work-up: After cooling to room temperature, vent the excess hydrogen and purge the reactor with nitrogen.

  • Filtration: Remove the catalyst by filtration through Celite, ensuring the filter cake remains wet.

  • Extraction and Purification: Dilute the filtrate with water and extract the product (4-fluorotoluene) with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer, evaporate the solvent, and purify the product by distillation.

Factors Influencing Selectivity

Several factors can be adjusted to control the selectivity between nitro group reduction and dehalogenation.

center Selective Hydrogenation catalyst Catalyst Choice (Pt/C vs Pd/C) center->catalyst solvent Solvent (Protic vs Aprotic) center->solvent pressure H2 Pressure center->pressure temp Temperature center->temp additives Additives/Poisons center->additives

Caption: Key factors influencing the selectivity of catalytic hydrogenation.

  • Catalyst: Pt/C often shows higher selectivity for nitro group reduction in the presence of halogens compared to Pd/C.

  • Catalyst Poisons: In some cases, catalyst poisons like diphenylsulfide can be added to suppress dehalogenation while allowing for the reduction of other functional groups.[8]

  • Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor the reduction of the more labile nitro group over the stronger carbon-halogen bond.[3]

  • Additives: The addition of a base is crucial for hydrodehalogenation to neutralize the resulting acid, but it can also influence the selectivity in nitro group reductions.

By carefully selecting the catalyst and optimizing the reaction conditions, it is possible to achieve high yields and selectivities for the desired hydrogenated products of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Chloro-4-fluorotoluene synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the diazotization of 3-chloro-4-fluoroaniline.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete Diazotization: The reaction of the amine with the diazotizing agent may not have gone to completion.1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (3-chloro-4-fluoroaniline). 2. Check Reagent Stoichiometry: Ensure the correct molar ratio of the diazotizing agent (e.g., sodium nitrite) to the starting amine is used. An excess of the diazotizing agent is often required.[1] 3. Optimize Reaction Time and Temperature: A longer reaction time or a moderate adjustment in temperature may be necessary to drive the reaction to completion. However, be cautious as excessive heat can promote side reactions.[1]
Decomposition of Diazonium Salt: The intermediate diazonium salt is unstable and may decompose before the desired substitution reaction occurs.1. Maintain Low Temperatures: Keep the reaction temperature strictly controlled, typically between 0-5°C, during the diazotization step. 2. Prompt Subsequent Reaction: Proceed with the subsequent Sandmeyer or Schiemann reaction immediately after the formation of the diazonium salt to minimize decomposition.
Suboptimal Sandmeyer/Schiemann Reaction Conditions: The conditions for the chloro- or fluoro- substitution might not be optimal.1. Catalyst Activity: For Sandmeyer reactions, ensure the copper(I) chloride catalyst is active. 2. Temperature Control: For Schiemann reactions, control the thermal decomposition of the diazonium fluoroborate to prevent side reactions.[2][3]
Presence of Impurities in the Final Product Side Reactions During Diazotization: Undesired side reactions can lead to byproducts.1. Control Temperature: Maintain a low and stable temperature to minimize the formation of phenolic byproducts from the reaction of the diazonium salt with water. 2. pH Control: Ensure the reaction medium is sufficiently acidic to prevent the coupling of the diazonium salt with unreacted amine, which forms azo compounds.
Formation of Isomeric Byproducts: Isomers of the desired product may be formed.1. Purity of Starting Material: Use a highly pure starting material (3-chloro-4-fluoroaniline) to avoid the formation of isomeric products.
Tar Formation: Polymerization or other decomposition pathways can lead to the formation of tar-like substances.[2][3]1. Temperature Control: Avoid localized overheating. 2. Efficient Stirring: Ensure homogenous mixing of the reactants.
Difficulty in Product Isolation and Purification Emulsion Formation During Workup: The product may form a stable emulsion with the aqueous layer during extraction.1. Addition of Brine: Add a saturated sodium chloride solution to break the emulsion. 2. Filtration: Filter the mixture through a pad of celite.
Close Boiling Points of Product and Impurities: Co-distillation of impurities with the product can occur.1. Fractional Distillation: Use a fractional distillation column with a higher number of theoretical plates for better separation.[4] 2. Column Chromatography: If distillation is ineffective, consider purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method for synthesizing this compound is through the diazotization of 3-chloro-4-fluoroaniline, followed by a Sandmeyer-type reaction. This involves the conversion of the amino group to a diazonium salt, which is then displaced by a chlorine atom.

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: The most critical parameters to control are temperature, reagent stoichiometry, and reaction time. Maintaining a low temperature (typically 0-5°C) during diazotization is crucial to prevent the decomposition of the unstable diazonium salt. The molar ratio of the amine to the diazotizing agent and the subsequent nucleophile also significantly impacts the yield.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, it is essential to maintain a low reaction temperature, ensure efficient stirring, and control the pH of the reaction mixture. Using high-purity starting materials and reagents is also critical. In some cases, the continuous removal of the product from the reaction mixture as it is formed can increase the yield and decrease byproduct formation.[5]

Q4: What are the typical impurities I might see in my final product?

A4: Common impurities can include unreacted starting materials, isomeric byproducts, phenolic compounds from the reaction of the diazonium salt with water, and tar-like polymers.[2][3]

Q5: What is a suitable method for purifying the crude this compound?

A5: The primary method for purifying this compound is distillation.[6][7] Given its boiling point of approximately 167°C, vacuum distillation can be employed to lower the boiling point and prevent thermal decomposition.[4][6] If distillation does not provide the desired purity, fractional distillation or column chromatography can be used for further purification.

Experimental Protocols

Synthesis of this compound via Diazotization of 3-chloro-4-fluoroaniline (Illustrative Protocol)

This protocol is a generalized representation and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 3-chloro-4-fluoroaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) chloride

  • Ice

  • Water

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-chloro-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent (e.g., dichloromethane) multiple times.

    • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

Table 1: Reaction Parameters and Their Impact on Yield (Illustrative)

ParameterCondition ACondition BCondition CImpact on Yield
Temperature 0-5°C10-15°C> 20°CLower temperatures generally favor higher yields by minimizing diazonium salt decomposition.
Amine:NaNO₂ Molar Ratio 1:11:1.21:1.5A slight excess of sodium nitrite can ensure complete diazotization and improve yield.
Reaction Time 1 hour2 hours4 hoursLonger reaction times may be needed for complete conversion, but can also lead to byproduct formation.

Visualizations

Synthesis_Pathway A 3-Chloro-4-fluoroaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5°C C This compound B->C  CuCl, HCl

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Diazotization Incomplete Diazotization? Start->Check_Diazotization Check_Decomposition Diazonium Salt Decomposition? Check_Diazotization->Check_Decomposition No Optimize_Stoichiometry Adjust Amine:NaNO₂ Ratio Check_Diazotization->Optimize_Stoichiometry Yes Check_Sandmeyer Suboptimal Sandmeyer Conditions? Check_Decomposition->Check_Sandmeyer No Control_Temp Maintain Temperature at 0-5°C Check_Decomposition->Control_Temp Yes Check_Catalyst Verify Catalyst Activity Check_Sandmeyer->Check_Catalyst Yes End Yield Improved Check_Sandmeyer->End No Optimize_Time_Temp Optimize Reaction Time & Temperature Optimize_Stoichiometry->Optimize_Time_Temp Optimize_Time_Temp->End Control_Temp->End Check_Catalyst->End

Caption: Troubleshooting workflow for low yield issues.

Logical_Relationships Yield High Yield & Purity Temp Low Temperature (0-5°C) Temp->Yield Prevents Decomposition Purity High Purity Starting Materials Purity->Yield Minimizes Side Products Stirring Efficient Stirring Stirring->Yield Ensures Homogeneity Stoichiometry Optimal Stoichiometry Stoichiometry->Yield Drives Reaction to Completion

Caption: Key factors influencing synthesis yield and purity.

References

Technical Support Center: Purification of 3-Chloro-4-fluorotoluene by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Chloro-4-fluorotoluene by distillation. It is intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference during the purification process.

PropertyValue
CAS Number 1513-25-3[1][2]
Molecular Formula C₇H₆ClF[1][2]
Molecular Weight 144.57 g/mol [1][2]
Appearance Colorless to light yellow transparent liquid[1][2]
Boiling Point 167 °C at 760 mmHg[1][2]
Density 1.358 g/cm³[1][2]
Flash Point 45.4 °C[1][2]
Purity (Typical) ≥98%[1][2]
Water Content (Typical) ≤0.5%[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Isomeric Impurities: Other isomers of chloro-fluorotoluene which may have boiling points close to the desired product, making separation by simple distillation difficult.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reagents and Byproducts: Residual reagents and byproducts from various stages of the synthesis.

  • Solvents: Residual solvents used during the reaction or workup.

  • Water: Moisture can be present in the crude product.[1][2]

Q2: Is fractional distillation necessary, or is a simple distillation sufficient?

A2: Due to the potential presence of isomeric impurities with boiling points that may be close to that of this compound, a simple distillation may not provide adequate separation. Fractional distillation is highly recommended to achieve high purity. For isomers with very close boiling points, a highly efficient fractional distillation column with a high number of theoretical plates may be required.

Q3: Should I use atmospheric or vacuum distillation?

A3: With a boiling point of 167 °C at atmospheric pressure, this compound can be distilled at atmospheric pressure.[1][2] However, if the crude material is suspected to contain high-boiling impurities or if the product is sensitive to higher temperatures, vacuum distillation is a suitable alternative to lower the boiling point and prevent potential degradation.

Q4: How can I tell if my collected fractions are pure?

A4: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A simple method to gauge purity during distillation is to monitor the boiling point; a stable boiling point during the collection of a fraction suggests a relatively pure compound.

Troubleshooting Guide

This guide addresses common problems encountered during the distillation of crude this compound.

ProblemPossible Cause(s)Troubleshooting Steps
No Distillate Collected at the Expected Boiling Point - Inaccurate thermometer reading.- System leaks (if under vacuum).- Insufficient heating.- Presence of azeotropes.- Ensure the thermometer bulb is correctly positioned (top of the bulb level with the side arm of the distillation head).- Check all joints and connections for leaks. Re-grease joints if necessary.- Gradually increase the heating mantle temperature.- Consult literature for potential azeotropes with expected impurities.
Fluctuating Boiling Point During Distillation - Inefficient separation of components.- Bumping of the liquid.- Unstable heat source.- Use a more efficient fractionating column.- Ensure smooth boiling by using a magnetic stirrer or boiling chips.- Check the heating mantle and controller for proper function.
Poor Separation of Isomers - Insufficient column efficiency (low number of theoretical plates).- Distillation rate is too fast.- Use a longer or more efficient fractionating column (e.g., Vigreux, packed column).- Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established in the column.
Product Discoloration - Thermal decomposition.- Presence of impurities that are sensitive to heat.- Consider using vacuum distillation to lower the boiling temperature.- Ensure the crude material is properly washed and dried before distillation to remove non-volatile impurities.
Liquid "Bumping" or Violent Boiling - Uneven heating.- Absence of boiling chips or stirring.- Use a heating mantle with a stirrer to ensure even heating.- Add a magnetic stir bar or fresh boiling chips to the distillation flask before heating.

Experimental Protocol: Fractional Distillation of Crude this compound

This protocol provides a general methodology for the purification of crude this compound by fractional distillation at atmospheric pressure.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Clamps and stands

  • Joint clips

  • Tubing for cooling water

Procedure:

  • Preparation:

    • Place the crude this compound and a magnetic stir bar into a round-bottom flask. The flask should not be more than two-thirds full.

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly fitted and secured with clips.

  • Distillation:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Begin heating the round-bottom flask gently with the heating mantle.

    • Observe the temperature on the thermometer. The temperature will rise as the vapor of the lowest boiling point component reaches the thermometer bulb.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (approx. 167 °C at 760 mmHg), change to a clean receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate for optimal separation.

    • Monitor the temperature throughout the collection of the main fraction. A stable temperature indicates the collection of a pure compound.

  • Completion:

    • Stop the distillation when the temperature begins to drop or rise significantly after the main fraction has been collected, or when only a small amount of residue remains in the distillation flask.

    • Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.

  • Analysis:

    • Analyze the collected main fraction for purity using appropriate analytical methods (GC, HPLC, or NMR).

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the distillation of this compound.

G Troubleshooting Workflow for Distillation start Distillation Problem Observed check_temp Is the boiling point stable? start->check_temp check_purity Is the purity acceptable? check_temp->check_purity Yes solution1 Adjust heating to stabilize temperature. Check for system leaks (vacuum). check_temp->solution1 No check_rate Is the distillation rate appropriate? check_purity->check_rate No end Successful Purification check_purity->end Yes solution2 Increase column efficiency. Slow down distillation rate. check_rate->solution2 Yes solution3 Adjust heating rate. check_rate->solution3 No solution1->check_temp solution2->check_purity solution3->check_rate

Caption: A flowchart for troubleshooting common distillation problems.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the purification of this compound by distillation.

G Experimental Workflow for Distillation prep Preparation: - Charge flask with crude product and stir bar. - Assemble fractional distillation apparatus. distill Distillation: - Start stirring and gentle heating. - Collect forerun. - Collect main fraction at stable boiling point. prep->distill complete Completion: - Stop heating and cool the apparatus. - Disassemble the setup. distill->complete analyze Analysis: - Check purity of the main fraction (GC, HPLC, NMR). complete->analyze

References

minimizing byproduct formation in 3-Chloro-4-fluorotoluene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during chemical reactions involving 3-Chloro-4-fluorotoluene.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Nitration Reactions

Question 1: I am seeing significant amounts of di-chlorinated or other isomeric nitro-products in my nitration reaction of this compound. How can I improve the regioselectivity?

Answer: The formation of undesired isomers is a common challenge in the nitration of substituted aromatic compounds. The directing effects of the chloro, fluoro, and methyl groups on the toluene ring all play a role. To enhance the formation of the desired 2-nitro or 5-nitro isomer and minimize byproducts, consider the following:

  • Control of Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity by reducing the activation energy available for the formation of less-favored isomers. Nitration reactions are often exothermic, so careful temperature management is crucial.

  • Choice of Nitrating Agent and Solvent: The combination of nitric acid and sulfuric acid is a standard nitrating agent. The concentration of sulfuric acid can influence the reaction's selectivity.[1][2] Experimenting with different solvent systems may also alter the product distribution.

  • Catalyst System: For chlorination reactions leading to precursors of this compound, the choice of catalyst is critical in minimizing byproduct formation. For instance, using a combination of iodine with iron or an iron compound, or with antimony or an antimony compound, has been shown to produce high purity 3-chloro-4-fluoronitrobenzene from 4-fluoronitrobenzene with minimal dichloro byproducts.[1][2] While your starting material is different, the principle of catalyst choice influencing selectivity is transferable.

Question 2: My nitration reaction is incomplete, with a significant amount of starting material remaining. What can I do?

Answer: An incomplete reaction can be due to several factors:

  • Insufficient Reaction Time or Temperature: While low temperatures can improve selectivity, they may also slow down the reaction rate. A careful balance must be struck. Consider incrementally increasing the reaction time or temperature while closely monitoring the reaction progress by techniques like TLC or GC.

  • Inadequate Mixing: Ensure vigorous and efficient stirring, especially in heterogeneous mixtures, to maximize contact between the reactants.

  • Reagent Purity and Stoichiometry: The purity of the nitrating agents is important. Using a slight excess of the nitrating agent can help drive the reaction to completion, but be aware that a large excess can lead to the formation of dinitro or other over-nitrated byproducts.

Suzuki-Miyaura Coupling Reactions

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired biaryl product and significant amounts of homocoupled (boronic acid dimer) and protodeborylation byproducts.

Answer: Low yields and the formation of homocoupling and protodeborylation products are common issues in Suzuki-Miyaura couplings. Here are some troubleshooting steps:

  • Strictly Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and minimize side reactions.[3]

  • Ligand and Catalyst Choice: The C-Cl bond is less reactive than C-Br or C-I bonds.[3] Therefore, a suitable palladium catalyst and ligand system are crucial for activating the C-Cl bond in this compound. Catalysts with bulky, electron-rich phosphine ligands are often effective for coupling aryl chlorides.[3]

  • Base Selection: The choice of base is critical. It activates the boronic acid for transmetalation.[4] The strength and solubility of the base can affect the reaction rate and byproduct formation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base may need to be determined empirically for your specific substrates.

  • Solvent System: The solvent system must be appropriate for the chosen base and substrates. Anhydrous solvents are often necessary to prevent protodeborylation, where the boronic acid is replaced by a hydrogen atom from water.[3]

  • Stoichiometry of Boronic Acid: Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the boronic acid can help to drive the reaction to completion and compensate for any homocoupling.[3]

Question 2: How can I minimize the formation of byproducts from the boronic acid itself?

Answer: Byproducts derived from the boronic acid are often due to its instability under the reaction conditions.

  • Minimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to the decomposition of the boronic acid.[3] Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Purity of Boronic Acid: Use high-purity boronic acid. Impurities can sometimes interfere with the catalytic cycle.

Grignard Reactions

Question 1: I am having difficulty initiating the Grignard reaction with this compound, and when it does proceed, I get a low yield of the desired product along with Wurtz coupling byproducts.

Answer: The initiation of Grignard reactions can be challenging, and side reactions can lower the yield.

  • Activation of Magnesium: Ensure the magnesium turnings are fresh and dry. Mechanical stirring or the addition of a small crystal of iodine can help to activate the magnesium surface.

  • Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be thoroughly dried, and anhydrous solvents (typically THF or diethyl ether) must be used.

  • Control of Reaction Temperature: The reaction is exothermic. While some initial heating may be required for initiation, the reaction should be cooled to maintain a steady rate and prevent side reactions like Wurtz coupling (R-X + R-MgX → R-R + MgX₂).

  • Slow Addition of Substrate: Add the this compound solution dropwise to the magnesium suspension to maintain a controlled reaction rate and minimize the instantaneous concentration of the halide, which can reduce Wurtz coupling.

Quantitative Data Summary

The following tables summarize quantitative data from studies on related reactions, providing insights into how reaction conditions can influence product distribution and yield.

Table 1: Chlorination of 4-Fluoronitrobenzene to 3-Chloro-4-fluoronitrobenzene [1]

ExampleCatalystYield (%)Purity of 3-Chloro-4-fluoronitrobenzene (%)Dichloro-4-fluoronitrobenzene Byproduct (%)
1Ferric chloride (3.8 g), Iodine (0.2 g)9998.11.4
2Antimony pentachloride (7 g), Iodine (0.5 g)9997.61.6
3Ferric chloride (3.8 g), Iodine chloride (0.5 g)9897.7Not specified
4Iron powder (3.0 g), Iodine (0.5 g)9997.6Not specified
5Antimony (3.0 g), Iodine (1.0 g)9897.3Not specified

Key Experimental Protocols

Protocol 1: General Procedure for Nitration of a Halogenated Toluene Derivative

This protocol is a general guideline based on the nitration of related compounds and should be adapted and optimized for this compound.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add this compound dropwise to the cooled nitrating mixture while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled low temperature for a specified period. Monitor the reaction progress using GC or TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to separate the desired isomer from byproducts.

Protocol 2: Representative Suzuki-Miyaura Coupling of an Aryl Chloride[3]

This protocol is adapted from a procedure for a related aryl chloride and serves as a starting point.

  • Inert Atmosphere Setup: Assemble a flame-dried Schlenk flask containing a stir bar under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos or XPhos), the boronic acid (1.2-1.5 equivalents), and a base (e.g., K₃PO₄).

  • Solvent and Substrate Addition: Add an anhydrous solvent (e.g., toluene or 1,4-dioxane) followed by this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the desired biaryl product.

Visualizations

Byproduct_Troubleshooting_Workflow start Reaction Performed with This compound analysis Analyze Product Mixture (e.g., GC, NMR, LC-MS) start->analysis identify_byproduct Identify Major Byproducts analysis->identify_byproduct isomers Isomeric Products? identify_byproduct->isomers Positional Selectivity Issue homocoupling Homocoupling or Decomposition Products? identify_byproduct->homocoupling Reactivity/Stability Issue incomplete Incomplete Reaction? identify_byproduct->incomplete Conversion Issue adjust_temp Adjust Temperature (Often Lower) isomers->adjust_temp Yes change_catalyst Optimize Catalyst/ Ligand System isomers->change_catalyst Yes optimize_reagents Check Reagent Stoichiometry & Purity homocoupling->optimize_reagents Yes inert_atmosphere Ensure Strictly Inert Atmosphere homocoupling->inert_atmosphere Yes anhydrous_cond Use Anhydrous Solvents/Reagents homocoupling->anhydrous_cond Yes incomplete->optimize_reagents Yes optimize_time Adjust Reaction Time/Temperature incomplete->optimize_time Yes end Achieve Desired Product Purity adjust_temp->end change_catalyst->end optimize_reagents->end inert_atmosphere->end anhydrous_cond->end optimize_time->end

Caption: A general workflow for troubleshooting byproduct formation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition ar_x This compound (Ar-X) ar_x->oxidative_addition pd_complex L_n(Ar)Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation protodeborylation Protodeborylation Byproduct (Ar-H) pd_complex->protodeborylation side reaction (if H₂O present) boronic_acid Boronic Acid (R-B(OH)₂) boronic_acid->transmetalation homocoupling Homocoupling Byproduct (R-R) boronic_acid->homocoupling side reaction base Base base->transmetalation activates pd_r_complex L_n(Ar)Pd(II)-R transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 regenerates catalyst product Desired Product (Ar-R) reductive_elimination->product

Caption: Catalytic cycle of Suzuki-Miyaura coupling and common byproduct pathways.

References

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Chlorotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of chlorotoluenes. Below you will find detailed information on common challenges, experimental protocols, and comparative data for the two primary fluorination methods: the Halex reaction and the Balz-Schiemann reaction.

Frequently Asked Questions (FAQs)

Q1: Which fluorination method is best suited for my chlorotoluene substrate?

A1: The choice of method depends on the starting material and the desired product.

  • The Halex reaction is a nucleophilic aromatic substitution (SNAr) that replaces a chlorine atom with fluorine. It is most effective when the chlorotoluene is "activated" by an electron-withdrawing group, such as a nitro group (-NO₂), ortho or para to the chlorine being replaced.[1][2][3] Chlorotoluenes without such activating groups are generally not suitable for the Halex reaction.

  • The Balz-Schiemann reaction is a more versatile method for introducing fluorine onto an aromatic ring, starting from a primary aromatic amine.[4][5][6] For the synthesis of fluorinated chlorotoluenes, the corresponding chloro-aminotoluene would be the starting material. This method is not dependent on activating groups in the same way as the Halex reaction.

Q2: I am observing low yields in my Halex reaction. What are the common causes?

A2: Low yields in Halex reactions are often attributed to several factors:

  • Insufficient Activation: The chlorotoluene substrate may not be sufficiently electron-deficient to undergo nucleophilic aromatic substitution readily. The presence of a nitro group ortho or para to the leaving chloride is highly recommended.[1][7]

  • Presence of Water: The fluoride salts used (e.g., KF) are highly sensitive to moisture. Water can reduce the nucleophilicity of the fluoride ion and lead to side reactions.[8] It is crucial to use anhydrous salts and solvents.

  • Suboptimal Reaction Temperature: Halex reactions typically require high temperatures, often in the range of 150-250°C.[1] If the temperature is too low, the reaction rate will be slow, and if it is too high, decomposition of the starting material or product can occur.

  • Poor Solubility of Fluoride Salt: Alkali metal fluorides like potassium fluoride (KF) have low solubility in many organic solvents. The use of a high-boiling point, polar aprotic solvent such as DMSO, DMF, or sulfolane is recommended.[1][2] A phase-transfer catalyst can also be employed to improve the solubility and reactivity of the fluoride salt.[9]

Q3: My Balz-Schiemann reaction is giving a complex mixture of products. What are the likely side reactions?

A3: The Balz-Schiemann reaction can be prone to side reactions, leading to a mixture of products:

  • Replacement of the Diazo Group with Other Nucleophiles: If other nucleophiles, such as chloride ions (from the diazotization step using HCl), are present during the decomposition of the diazonium salt, they can compete with fluoride, leading to the formation of chloro-derivatives instead of the desired fluoro-compound.[8]

  • Phenol Formation: Residual water in the reaction mixture can lead to the formation of phenols as byproducts.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts can be thermally unstable and may decompose uncontrollably, especially when heated in a solid state, which can lead to the formation of tarry byproducts.[5] Using a high-boiling point solvent or ionic liquid can help to control the decomposition.[10]

Q4: Are there any safety concerns with the Balz-Schiemann reaction?

A4: Yes, the primary safety concern with the Balz-Schiemann reaction is the handling of aryl diazonium salts, which can be explosive when isolated in a dry state.[5][8] It is highly recommended to use them in solution or as a wet paste. The thermal decomposition of these salts can also be highly exothermic.[5]

Troubleshooting Guides

Halex Reaction: Low Conversion of Chloronitrotoluene
Symptom Possible Cause Troubleshooting Steps
Low or no conversion of starting material Presence of water in the reaction.Ensure the use of spray-dried or anhydrous potassium fluoride. Dry the solvent (e.g., DMSO, sulfolane) before use. Consider dehydrating the reaction mixture under vacuum before heating to the reaction temperature.
Insufficient reaction temperature.Gradually increase the reaction temperature in increments of 10-15°C, while monitoring for any signs of decomposition. The optimal temperature is often between 180°C and 250°C.[11]
Inefficient phase-transfer catalyst (PTC).If using a PTC, ensure it is stable at the reaction temperature. Consider screening different PTCs, such as tetramethylammonium chloride or tetraphenylphosphonium bromide.
Formation of diaryl ether byproduct Reaction with trace amounts of water leading to hydroxide formation, which then acts as a nucleophile.Rigorously exclude water from the reaction system.
Balz-Schiemann Reaction: Low Yield of Fluoro-chlorotoluene
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired fluorinated product and formation of a chlorinated byproduct. Presence of residual chloride ions from the diazotization step (if HCl was used).After diazotization, ensure the complete precipitation of the diazonium tetrafluoroborate salt and wash it thoroughly to remove residual acids and salts before the decomposition step. Alternatively, consider using HBF₄ for the diazotization to avoid introducing chloride ions.
Significant formation of tarry, insoluble materials. Uncontrolled thermal decomposition of the diazonium salt.Perform the decomposition in a high-boiling point solvent (e.g., xylene, decane) or an ionic liquid to ensure a more controlled and even heating.[10] A two-stage pyrolysis with a gradual temperature increase can also be beneficial.[12][13]
Low yield with electron-rich chloroanilines. Instability of the corresponding diazonium salt.Use milder decomposition conditions, such as photochemical decomposition, or consider using alternative fluorinating counterions like hexafluorophosphate (PF₆⁻) which can sometimes give improved yields.[4]

Quantitative Data on Fluorination Reactions

Table 1: Halex Fluorination of Chloronitrotoluenes
Starting MaterialFluorinating AgentSolventCatalystTemp (°C)Time (h)Yield (%)Reference
2,4-DinitrotolueneKFDMSOCholine chloride/urea160860 (for 2-Fluoro-4-nitrotoluene)[14]
4-ChloronitrobenzeneKFDMFTetramethylammonium chloride1501591.58[15]
3,4-DichloronitrobenzeneKFSulfolaneNone2402468.8 (for 3-chloro-4-fluoronitrobenzene)[11]
2,4-DichloronitrobenzeneKFSulfolaneNone2401337.0 (for 2-chloro-4-fluoronitrobenzene and 4-chloro-2-fluoronitrobenzene mixture)[11]
Table 2: Balz-Schiemann Fluorination of Toluidine/Aniline Derivatives
Starting MaterialProductYield (%)Reference
p-Toluidine4-Fluorotoluene~89[4]
5-Chloro-2-methylaniline4-Chloro-2-fluorotolueneup to 98[16]
2-Chloro-4-aminotoluene2-Chloro-4-fluorotolueneHigh purity crude product[12][13]

Experimental Protocols

Protocol 1: Halex Fluorination of 2,4-Dinitrotoluene to 2-Fluoro-4-nitrotoluene[14]
  • Preparation of Eutectic Mixture: In a reaction vessel, mix choline chloride (0.14 g, 1 mmol) and urea (0.12 g, 2 mmol) to form a eutectic mixture.

  • Reaction Setup: To the eutectic mixture, add 2,4-dinitrotoluene (2 mmol), potassium fluoride (15 mmol), and DMSO (2.5 ml).

  • Reaction: Heat the mixture to 160°C and stir for 8 hours.

  • Work-up: After cooling to room temperature, add 10 ml of water and stir thoroughly.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 ml).

  • Purification: Combine the organic layers, wash with saturated brine (3 x 10 ml), and dry over MgSO₄. After solvent removal by rotary evaporation, purify the crude product by column chromatography to yield 2-fluoro-4-nitrotoluene. The reported yield is 60%.

Protocol 2: Balz-Schiemann Reaction of 2-Chloro-4-aminotoluene to 2-Chloro-4-fluorotoluene[12][13]
  • Diazotization: Cool anhydrous hydrogen fluoride to 0-5°C in a suitable reactor. Slowly add 2-chloro-4-aminotoluene dropwise. After complete dissolution, add sodium nitrite and maintain the temperature at 0-10°C for 1 hour.

  • Pyrolysis: The pyrolysis is conducted in two stages. First, raise the temperature to 30°C over 2 hours at a constant rate. In the second stage, raise the temperature to 60°C and maintain for 19-21 hours.

  • Work-up: Cool the reaction mixture to 20°C. Separate the organic phase and neutralize it with a sodium carbonate solution to a pH of 7-8.

  • Purification: Distill the neutralized organic phase to obtain 2-chloro-4-fluorotoluene.

Visualizing Workflows and Logic

Halex_Reaction_Workflow start Start: Activated Chlorotoluene reagents Add KF, Polar Aprotic Solvent (e.g., DMSO), and optionally a Phase Transfer Catalyst start->reagents heating Heat to 150-250°C reagents->heating reaction Nucleophilic Aromatic Substitution (SNAr) heating->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Product: Fluorinated Toluene Derivative purification->product

Caption: Experimental workflow for the Halex fluorination reaction.

Balz_Schiemann_Reaction_Workflow start Start: Chloro-aminotoluene diazotization Diazotization with NaNO2 and HBF4 (or HF) at 0-10°C start->diazotization diazonium_salt Aryl Diazonium Tetrafluoroborate Intermediate diazotization->diazonium_salt decomposition Thermal Decomposition (Pyrolysis) diazonium_salt->decomposition workup Neutralization and Phase Separation decomposition->workup purification Purification (e.g., Distillation) workup->purification product Product: Fluoro-chlorotoluene purification->product

Caption: Experimental workflow for the Balz-Schiemann fluorination reaction.

Troubleshooting_Low_Yield cluster_halex Halex Reaction cluster_balz_schiemann Balz-Schiemann Reaction low_yield Low Yield in Fluorination Reaction halex_cause1 Presence of Water low_yield->halex_cause1 halex_cause2 Suboptimal Temperature low_yield->halex_cause2 halex_cause3 Poor Fluoride Solubility low_yield->halex_cause3 bs_cause1 Side Reactions with Other Nucleophiles low_yield->bs_cause1 bs_cause2 Uncontrolled Decomposition low_yield->bs_cause2 halex_sol1 Use Anhydrous Reagents/Solvents halex_cause1->halex_sol1 halex_sol2 Optimize Temperature Profile halex_cause2->halex_sol2 halex_sol3 Use PTC or High-Boiling Polar Aprotic Solvent halex_cause3->halex_sol3 bs_sol1 Thoroughly Wash Diazonium Salt or Use HBF4 bs_cause1->bs_sol1 bs_sol2 Decompose in High-Boiling Solvent / Staged Heating bs_cause2->bs_sol2

Caption: Troubleshooting logic for low yields in fluorination reactions.

References

Technical Support Center: Purification of 3-Chloro-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of dehalogenated impurities from 3-Chloro-4-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the common dehalogenated impurities in crude this compound?

A1: During the synthesis of this compound, side reactions or incomplete reactions can lead to the formation of dehalogenated impurities. The most common impurities to anticipate are 4-fluorotoluene, 3-chlorotoluene, and toluene. These arise from the partial or complete removal of the chloro and fluoro groups from the toluene ring.

Q2: Why is it important to remove these dehalogenated impurities?

A2: For applications in pharmaceutical and agrochemical synthesis, the purity of starting materials like this compound is critical.[1][2] Dehalogenated impurities can lead to the formation of undesired byproducts in subsequent reaction steps, reducing the yield and purity of the final active ingredient and potentially introducing toxicological risks.

Q3: What is the most effective method for removing dehalogenated impurities from this compound?

A3: Fractional distillation is the most effective and commonly used method for separating dehalogenated impurities from this compound on a laboratory and industrial scale.[3][4] This technique separates compounds based on differences in their boiling points.[3][5] Given the significant differences in boiling points between this compound and its primary dehalogenated impurities, this method is highly suitable.

Q4: How can I verify the purity of my this compound sample after purification?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for assessing the purity of your sample.[6][7] It can separate the main compound from any residual impurities and provide quantitative data on their levels. The mass spectrometer allows for the confirmation of the identity of each component.

Data Presentation: Physical Properties

A clear understanding of the boiling points of this compound and its potential dehalogenated impurities is essential for designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₆ClF144.57167[1][2]
3-ChlorotolueneC₇H₇Cl126.58160-162[8][9][10]
4-FluorotolueneC₇H₇F110.13116[11][12][13][14]
TolueneC₇H₈92.14110.6[15][16][17][18][19]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol outlines a general procedure for the purification of crude this compound using fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge)[8][15][19]

  • Distillation head with condenser and collection flask

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.[16]

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Column Insulation: Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[15]

  • Heating: Begin heating the flask gently. A slow and steady heating rate is crucial for good separation.[16]

  • Distillate Collection: As the mixture boils, the vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely.

    • Fraction 1 (Low-boiling impurities): Collect the initial distillate that comes over at a temperature corresponding to the boiling points of toluene (around 111°C) and 4-fluorotoluene (around 116°C). The temperature should remain relatively stable during the collection of this fraction.

    • Intermediate Fraction: As the temperature begins to rise, switch to a new collection flask. This fraction will be a mixture of impurities and the desired product.

    • Fraction 2 (Pure this compound): Once the temperature stabilizes at the boiling point of this compound (around 167°C), collect the purified product in a clean, pre-weighed collection flask.

  • Shutdown: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and damage to the glassware.

  • Analysis: Analyze the collected fractions using GC-MS to determine their composition and the purity of the final product.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of purified this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • MS Detector (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-200.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the purified this compound in a suitable solvent (e.g., dichloromethane or hexane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

Data Analysis:

  • Identify the peaks in the chromatogram by comparing their retention times and mass spectra to reference standards or library data.

  • Quantify the purity by calculating the peak area percentage of the this compound peak relative to the total area of all peaks.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Components - Heating rate is too high.- Inefficient fractionating column (insufficient theoretical plates).- Poor insulation of the column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, metal sponge).- Ensure the column is well-insulated to maintain a consistent temperature gradient.
Flooding of the Column - Excessive boiling rate, causing the vapor velocity to be too high to allow the condensed liquid (reflux) to return to the flask.[20][21]- Reduce the heating rate immediately.- Ensure the column is vertical.- If using a packed column, check that the packing is not too dense.
Bumping (Sudden, Violent Boiling) - Lack of boiling chips or inadequate stirring.- Superheating of the liquid.- Always use fresh boiling chips or a magnetic stirrer.- Ensure even heating of the flask.
Temperature Fluctuations at the Distillation Head - Inconsistent heating.- Drafts in the fume hood.- Maintain a steady heating rate.- Shield the apparatus from drafts.
Low Recovery of Purified Product - Hold-up in the fractionating column (liquid adhering to the packing material).- Collecting too large of an intermediate fraction.- Use a column with a lower hold-up for small-scale distillations.- Collect narrower fractions and analyze them by GC-MS to determine the optimal cut-off points.

Visualizations

Experimental_Workflow Experimental Workflow for Purification and Analysis cluster_purification Purification cluster_analysis Analysis crude_sample Crude this compound fractional_distillation Fractional Distillation crude_sample->fractional_distillation fractions Collect Fractions: 1. Low Boiling Impurities 2. Intermediate 3. Pure Product fractional_distillation->fractions gcms_prep Sample Preparation for GC-MS fractions->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis purity_assessment Purity Assessment & Impurity Identification gcms_analysis->purity_assessment final_product Purified this compound purity_assessment->final_product >99.5% Pure

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Guide Troubleshooting Fractional Distillation start Start Distillation issue Poor Separation? start->issue flooding Column Flooding? issue->flooding No solution1 Reduce Heat Rate Improve Column Efficiency Insulate Column issue->solution1 Yes bumping Bumping? flooding->bumping No solution2 Reduce Heat Rate Check Column Packing flooding->solution2 Yes solution3 Add Boiling Chips Ensure Stirring bumping->solution3 Yes continue_dist Continue Distillation bumping->continue_dist No solution1->start solution2->start solution3->start

Caption: Troubleshooting guide for common issues in fractional distillation.

References

Technical Support Center: Large-Scale Synthesis of 3-Chloro-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Chloro-4-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthesis route for this compound?

A1: The most prevalent industrial synthesis route involves a two-step process. The first step is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene to produce 3-chloro-4-fluoroaniline.[1] The second step is the conversion of the amino group of 3-chloro-4-fluoroaniline to a chloro group via a Sandmeyer reaction to yield the final product, this compound.[2]

Q2: What are the primary safety concerns in the large-scale synthesis of this compound?

A2: The primary safety concern is the handling of the intermediate aryl diazonium salt formed during the Sandmeyer reaction. Diazonium salts can be thermally unstable and potentially explosive, especially if isolated in a dry state.[3][4] On a large scale, precise temperature control during the diazotization step is critical to prevent runaway reactions and the rapid evolution of nitrogen gas, which could lead to a dangerous pressure buildup.[4][5] Additionally, this compound is a flammable liquid and requires appropriate handling and storage.[6][7]

Q3: What are the typical purity and yield for the large-scale synthesis of this compound?

A3: While specific large-scale yields for the direct synthesis of this compound are not widely published, analogous Sandmeyer reactions can achieve yields ranging from 60% to over 90%, depending on the substrate and reaction conditions.[8][9] The purity of the final product is typically expected to be ≥98% after purification.[6]

Q4: What are the common byproducts in the Sandmeyer reaction for this synthesis?

A4: Common byproducts in Sandmeyer reactions include biaryl compounds, which arise from the radical nature of the reaction.[2] Other potential impurities could include residual starting material (3-chloro-4-fluoroaniline), and products of side reactions such as the formation of phenols if water is not carefully excluded.

Troubleshooting Guides

Problem 1: Low Yield in the Sandmeyer Reaction
Possible Cause Troubleshooting Step
Incomplete diazotization Ensure a slight excess of sodium nitrite is used. Test for the presence of nitrous acid using starch-iodide paper. Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite to prevent premature decomposition of the diazonium salt.[4]
Premature decomposition of the diazonium salt Maintain strict temperature control during the Sandmeyer reaction. The optimal temperature will depend on the specific copper catalyst used but is often kept low initially and then gently heated to complete the reaction.[8]
Suboptimal catalyst activity Use a fresh, high-quality source of copper(I) chloride. Ensure the catalyst is fully dissolved or suspended in the reaction medium before the addition of the diazonium salt.
Side reactions with solvent Ensure the reaction is carried out in an appropriate acidic medium (e.g., hydrochloric acid) to suppress the formation of phenolic byproducts.
Problem 2: Product Purity Issues
Possible Cause Troubleshooting Step
Presence of starting material (3-chloro-4-fluoroaniline) Ensure the diazotization reaction goes to completion. Consider a slight stoichiometric excess of the diazotizing agent.[10] Optimize the reaction time and temperature for the Sandmeyer reaction to drive it to completion.
Formation of colored impurities (azo compounds) Maintain a low temperature during diazotization and coupling to minimize the formation of colored azo byproducts.
Presence of phenolic byproducts Ensure a sufficiently acidic environment during the Sandmeyer reaction to minimize the reaction of the diazonium salt with water.
Inefficient purification Utilize fractional distillation under reduced pressure for the final purification of this compound. The boiling point of the product is approximately 167 °C.[6] Washing the crude product with a dilute base solution can help remove acidic impurities.

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-4-fluoroaniline via Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of aromatic nitro compounds.[1][11]

Materials:

  • 3-chloro-4-fluoronitrobenzene

  • 1% Platinum on Carbon (Pt/C) catalyst

  • Hydrogen gas

  • High-purity nitrogen gas

Procedure:

  • Charge a suitable hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The typical mass ratio of substrate to catalyst is between 200:1 and 400:1.[11]

  • Seal the reactor and purge it three times with high-purity nitrogen to create an inert atmosphere.

  • Purge the reactor three times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).[12]

  • Heat the reactor to the target temperature (e.g., 80°C) and commence vigorous stirring.[12]

  • Maintain the reaction for a specified time (e.g., 5 hours), monitoring the reaction progress by a suitable analytical method such as HPLC or GC.[12]

  • Upon completion, cool the reactor and carefully vent the hydrogen gas.

  • Filter the hot reaction mixture to remove the catalyst.

  • The crude 3-chloro-4-fluoroaniline can then be purified by distillation.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized procedure based on the principles of the Sandmeyer reaction.[8][9]

Materials:

  • 3-chloro-4-fluoroaniline

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Copper(I) chloride

  • Ice

Procedure:

  • In a reaction vessel, dissolve 3-chloro-4-fluoroaniline in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Monitor for the presence of excess nitrous acid using starch-iodide paper.

  • In a separate vessel, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid and cool it.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.[8]

  • Cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers and wash them successively with dilute sodium hydroxide solution and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 3-chloro-4-fluoroaniline

ParameterValueReference
Starting Material 3-chloro-4-fluoronitrobenzene[11]
Catalyst 1% Pt/C[11]
Substrate:Catalyst Ratio 200:1 to 400:1 (w/w)[11]
Hydrogen Pressure 0.1 - 5 MPa[11]
Reaction Temperature 50 - 100 °C[11]
Reaction Time 1 - 10 hours[11]
Typical Yield >94%[11]
Typical Purity >99.5%[11]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Catalytic Hydrogenation cluster_step2 Step 2: Sandmeyer Reaction A 3-chloro-4-fluoronitrobenzene C Hydrogenation Reactor A->C B H2, Pt/C Catalyst B->C D 3-chloro-4-fluoroaniline C->D Reduction E 3-chloro-4-fluoroaniline G Diazonium Salt Intermediate E->G Diazotization F HCl, NaNO2 (0-5 °C) F->G I This compound G->I Sandmeyer Reaction H CuCl H->I

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield in Sandmeyer Reaction C1 Incomplete Diazotization Start->C1 C2 Premature Decomposition Start->C2 C3 Suboptimal Catalyst Start->C3 S1 Check Nitrite Stoichiometry & Temperature Control C1->S1 S2 Strict Temperature Control During Sandmeyer C2->S2 S3 Use Fresh Catalyst C3->S3

Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.

References

Technical Support Center: Catalyst Selection for Hydrogenation of 3-Chloro-4-Fluorotoluene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of precursors to 3-Chloro-4-fluoroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The most common industrial precursor is 3-chloro-4-fluoronitrobenzene, and the guidance herein focuses on the selective reduction of its nitro group while preserving the halogen substituents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the hydrogenation of 3-chloro-4-fluoronitrobenzene.

Question: Low conversion of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline.

Answer: Low conversion can stem from several factors related to catalyst activity and reaction conditions.

  • Insufficient Catalyst Activity:

    • Catalyst Deactivation: The catalyst may have been deactivated by impurities in the substrate or solvent. Ensure high-purity starting materials.

    • Improper Handling: Pyrophoric catalysts like Raney Nickel, Pd/C, and Pt/C can lose activity if exposed to air.[1][2] Handle them under an inert atmosphere and ensure they remain wet with solvent.[1][2]

    • Inadequate Catalyst Loading: The substrate-to-catalyst ratio may be too high. A typical mass ratio for 1% Pt/C is between 200:1 and 400:1.[3][4]

  • Suboptimal Reaction Conditions:

    • Low Hydrogen Pressure: The hydrogen pressure may be insufficient for the reaction to proceed efficiently. Typical pressures range from 0.1 to 5 MPa.[4]

    • Low Temperature: The reaction temperature might be too low. A common temperature range is 50-100°C.[4]

    • Poor Mass Transfer: Inadequate stirring can limit the contact between the substrate, hydrogen, and the catalyst surface. Ensure vigorous agitation.

Question: High levels of dehalogenation byproducts are observed.

Answer: The primary challenge in this hydrogenation is minimizing the cleavage of the carbon-halogen bonds (hydrodehalogenation), which leads to impurities like 4-fluoroaniline and 3-chloroaniline.[1]

  • Catalyst Selection:

    • Palladium-based catalysts (Pd/C) can be highly active but may also promote higher rates of dehalogenation.[1]

    • Platinum-based catalysts (Pt/C) are often preferred as they generally offer higher selectivity in suppressing dehalogenation.[1] Modifiers can sometimes be used with Pt-based catalysts to further increase selectivity.[5]

    • Raney Nickel is a cost-effective option, but it can also lead to dehalogenation.[1]

  • Reaction Conditions:

    • Milder Conditions: Operating at lower hydrogen pressures and temperatures can significantly reduce dehalogenation.[1]

    • Reaction Time: Over-extending the reaction time after the substrate has been consumed can increase the formation of dehalogenated byproducts.[5] Monitor the reaction progress closely.

  • Additives and Inhibitors:

    • The use of certain inhibitors, such as sulfur or phosphorus compounds, can selectively poison the catalyst sites responsible for dehalogenation.[1]

Question: The reaction is not proceeding, and the catalyst appears to be inactive.

Answer: Complete inactivity can be due to catalyst poisoning or fundamental issues with the experimental setup.

  • Catalyst Poisoning:

    • Impurities: Trace impurities in the 3-chloro-4-fluoronitrobenzene precursor or the solvent can act as potent catalyst poisons.

    • Cross-Contamination: Ensure the reactor is thoroughly cleaned and free from residues of previous reactions that might contain catalyst poisons.

  • Experimental Setup:

    • Hydrogen Delivery: Verify that hydrogen is being delivered to the reactor and that there are no leaks in the system. A leak test with an inert gas like nitrogen should be performed before introducing hydrogen.[6]

    • Temperature Control: Ensure that the temperature probe is correctly calibrated and positioned to reflect the internal reaction temperature.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of 3-chloro-4-fluoronitrobenzene?

A1: The most frequently used catalysts are platinum-based (e.g., Pt/C), palladium-based (e.g., Pd/C), and Raney-type catalysts (e.g., Raney Nickel).[1][7] Platinum on carbon (Pt/C) is widely regarded as an effective choice for this specific transformation due to its high selectivity.[1]

Q2: What is the main side reaction to be concerned about?

A2: The principal side reaction is hydrodehalogenation, which is the removal of the chlorine and/or fluorine atoms from the aromatic ring.[1] The carbon-chlorine bond is generally more susceptible to cleavage than the carbon-fluorine bond.[1]

Q3: How can I minimize dehalogenation?

A3: To minimize dehalogenation, consider the following strategies:

  • Catalyst Choice: Opt for platinum-based catalysts, which are known for their high selectivity in this reaction.[1]

  • Milder Conditions: Use lower hydrogen pressures and temperatures.[1]

  • Additives: Introduce inhibitors that can selectively suppress the dehalogenation reaction.[1]

  • Solvent Selection: Protic solvents like methanol and ethanol are commonly used and can influence the reaction pathway.[1]

Q4: Are there significant safety precautions to take?

A4: Yes, safety is critical.

  • Pyrophoric Catalysts: Raney Nickel, and to a lesser extent, dry Pd/C and Pt/C, can ignite spontaneously in air, especially when saturated with hydrogen.[1][2] They should always be handled under an inert atmosphere and kept wet.[1][2]

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[2][6] All hydrogenation reactions should be conducted in a well-ventilated fume hood with intrinsically safe equipment.[6]

  • Pressure and Temperature: Never exceed the rated temperature or pressure of the reaction vessel.[6]

Q5: Can this reaction be performed in a continuous flow setup?

A5: Yes, continuous flow reactors can offer advantages for this type of reaction, such as precise control over residence time, which can help minimize dehalogenation by quickly removing the product from the catalyst.[5]

Data Presentation

Table 1: Performance Comparison of Common Catalysts for Halogenated Nitroaromatic Hydrogenation

CatalystTypical Loading (% w/w)SolventTemperature (°C)Pressure (psi)Conversion (%)Selectivity (%)Notes
Pt/C 1-5Methanol, Ethanol25-8050-500>9995-99Generally high selectivity and activity; a good starting point for optimization.[1]
Pd/C 1-5Methanol, Ethanol25-6050-300>9985-95Can be very active but may lead to higher rates of dehalogenation.[1]
Raney Ni SlurryMethanol, Ethanol50-120200-1000>9890-97Cost-effective but can be pyrophoric and may require more stringent conditions.[1]

Note: This table is a composite based on available data for similar substrates to provide a general guideline, as direct comparative data for 3-chloro-4-fluoronitrobenzene under identical conditions is limited in the literature.[1]

Experimental Protocols

Protocol 1: Hydrogenation using Platinum on Carbon (Pt/C)

This protocol is based on a patented industrial process emphasizing high selectivity.[4]

  • Apparatus: A high-pressure hydrogenation reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.[7]

  • Materials:

    • 3-chloro-4-fluoronitrobenzene

    • 1% Platinum on Carbon (Pt/C) catalyst

    • High-purity hydrogen gas

    • High-purity inert gas (e.g., nitrogen or argon)

  • Procedure:

    • Reactor Charging: Charge the reactor with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of the substrate to the catalyst should be between 200:1 and 400:1.[4]

    • Inerting: Seal the reactor and purge it several times with an inert gas to remove all oxygen.

    • Hydrogen Purge: Purge the reactor with hydrogen gas.

    • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-5 MPa) and begin vigorous stirring.[4] Heat the reaction to the target temperature (e.g., 50-100°C).[4]

    • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction typically takes 1-10 hours.[4]

    • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas. The catalyst can be removed by filtration. The resulting 3-chloro-4-fluoroaniline can be purified further if necessary.

Protocol 2: Hydrogenation using Raney Nickel

  • Apparatus: A high-pressure hydrogenation reactor with stirring and temperature control.

  • Materials:

    • 3-chloro-4-fluoronitrobenzene

    • Raney Nickel (typically supplied as a slurry in water)

    • Methanol

    • High-purity hydrogen gas

    • High-purity nitrogen gas

  • Procedure:

    • Catalyst Preparation: Under a nitrogen atmosphere, carefully decant the water from the Raney Nickel slurry and wash the catalyst several times with methanol to replace the water with the reaction solvent.[3]

    • Reactor Charging: In the pressure reactor, combine the 3-chloro-4-fluoronitrobenzene dissolved in methanol with the prepared Raney Nickel catalyst.[3]

    • Inerting and Purging: Seal the reactor and purge with nitrogen, followed by a hydrogen purge.

    • Hydrogenation: Pressurize with hydrogen and heat to the desired temperature with vigorous stirring.

    • Monitoring: Monitor the reaction by observing hydrogen uptake.[3]

    • Work-up: After the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.[3] Filter the catalyst, ensuring it remains wet to prevent ignition. The product can then be isolated from the solvent.

Visualizations

Catalyst_Selection_Workflow start_node Start: Hydrogenation of 3-Chloro-4-fluoronitrobenzene process_node_1 Recommended: Pt/C for high selectivity Alternatives: Pd/C, Raney Ni start_node->process_node_1 Select Initial Catalyst decision_node decision_node process_node process_node result_node result_node issue_node issue_node process_node_2 Temp: 50-100°C Pressure: 0.1-5 MPa Solvent: Methanol/Ethanol process_node_1->process_node_2 Set Reaction Conditions decision_node_1 Conversion >98%? process_node_2->decision_node_1 Run Experiment & Analyze decision_node_2 Dehalogenation <2%? decision_node_1->decision_node_2 Yes issue_node_1 Low Conversion decision_node_1->issue_node_1 No result_node_1 Process Optimized decision_node_2->result_node_1 Yes issue_node_2 High Dehalogenation decision_node_2->issue_node_2 No process_node_3 Increase Temp/Pressure Check Catalyst Activity Verify H2 Supply issue_node_1->process_node_3 Troubleshoot process_node_4 Lower Temp/Pressure Switch to Pt/C Add Inhibitor issue_node_2->process_node_4 Troubleshoot process_node_3->decision_node_1 Re-run process_node_4->decision_node_1 Re-run

Caption: A workflow for catalyst selection and troubleshooting.

Hydrogenation_Safety_Protocol start_node Start: Prepare for Hydrogenation safety_check_1 Work in Fume Hood Check Reactor Integrity Leak Test with N2 start_node->safety_check_1 Pre-operation Checks safety_check safety_check procedure_step procedure_step critical_warning critical_warning end_node Safe Shutdown procedure_step_1 Charge Reactor with Substrate and Catalyst safety_check_1->procedure_step_1 Checks Passed critical_warning_1 Handle Catalyst Under Inert Gas (Pyrophoric Risk) procedure_step_1->critical_warning_1 procedure_step_2 Purge Reactor with N2, then with H2 critical_warning_1->procedure_step_2 critical_warning_2 Ensure No Air is Present (Explosion Risk) procedure_step_2->critical_warning_2 procedure_step_3 Pressurize with H2 and Start Reaction critical_warning_2->procedure_step_3 procedure_step_4 Cool Reactor to RT procedure_step_3->procedure_step_4 Reaction Complete procedure_step_5 Vent H2 Safely procedure_step_4->procedure_step_5 procedure_step_6 Purge with N2 procedure_step_5->procedure_step_6 procedure_step_6->end_node

Caption: A safety protocol for catalytic hydrogenation.

References

Technical Support Center: Synthesis of 3-Chloro-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedures in the synthesis of 3-Chloro-4-fluorotoluene. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental work-up of this compound synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete diazotization.Ensure the reaction temperature is maintained between 0-10°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite.[1][2]
Premature decomposition of the diazonium salt.Maintain a low temperature (< 5°C) until the decomposition step.[3]
Inefficient extraction of the product.Use a suitable organic solvent with good solubility for this compound, such as diethyl ether, dichloromethane, or dodecane. Perform multiple extractions (e.g., 3 times) to maximize recovery.[3][4][5]
Loss of product during distillation.If the product is volatile, consider removal from the reaction mixture by flashing or co-distillation with a solvent like HF.[5]
Formation of Tarry Residue Uncontrolled thermal decomposition of the diazonium salt.Ensure a gradual and controlled increase in temperature during the decomposition step.[6] A two-stage pyrolysis with a slow and uniform temperature rise can reduce impurity formation.[2]
Side reactions due to impurities in starting materials.Use high-purity starting materials.
Product is Contaminated with Colored Impurities Formation of azo compounds or other byproducts.The crude product can be washed with a 20% sodium bisulfite solution to remove certain impurities.[4] Purification by vacuum distillation or column chromatography is recommended.[3]
Incomplete reaction.Monitor the reaction to completion using TLC or GC.[4][7]
Aqueous and Organic Layers Do Not Separate Well Emulsion formation.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Final Product is Acidic Residual acid from the reaction mixture.Neutralize the organic phase with a base such as sodium carbonate solution until the pH is between 7 and 8.[2]
Final Product Contains Water Inadequate drying of the organic layer.Use a sufficient amount of a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.[3][4] Ensure the drying agent is in contact with the solution for an adequate amount of time before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity and yield I can expect for the synthesis of this compound?

A1: With optimized procedures, a purity of ≥98% is commonly achieved.[8][9] Some methods report purities as high as ≥99.9%.[10] The overall yield can vary significantly depending on the specific synthetic route and work-up procedure, with some processes reporting yields around 33.8%[10], while others claim yields up to 82.6%.[5]

Q2: What is the best solvent for extracting this compound from the reaction mixture?

A2: Several organic solvents can be used for extraction. Ethyl acetate, diethyl ether, and dichloromethane are common choices.[3][4] In some continuous processes, dodecane has been used as an extracting solvent.[5] The choice of solvent may depend on the scale of the reaction and the subsequent purification steps.

Q3: How can I effectively remove unreacted starting materials and byproducts?

A3: A thorough work-up procedure is crucial. This typically involves:

  • Washing the organic extract with a dilute acid to remove any unreacted amine.

  • Washing with a sodium bisulfite solution to remove certain colored impurities.[4]

  • Washing with a saturated sodium bicarbonate or sodium carbonate solution to neutralize any remaining acid.[2]

  • Washing with brine to aid in layer separation and remove water-soluble impurities.[4]

  • Final purification is typically achieved through vacuum distillation or column chromatography.[3]

Q4: What are the safety precautions I should take during the work-up?

A4: The synthesis and work-up of this compound involve hazardous materials and reactions.

  • Diazonium salts can be explosive when isolated and dry. It is generally recommended to keep them in solution and at low temperatures.

  • Anhydrous hydrogen fluoride is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and with appropriate personal protective equipment (PPE).

  • This compound is a flammable liquid.[8][9] Avoid open flames and sparks.

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Q5: How can I monitor the progress of the reaction and the purity of the product?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the consumption of the starting material.[4][7] The purity of the final product can be determined by GC, with identity confirmation by IR and GC-MS.[10]

Experimental Protocol: General Work-up Procedure

This protocol outlines a general work-up procedure following the synthesis of this compound via a Sandmeyer-type reaction.

  • Quenching and Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, it is advisable to cool it in an ice bath.

  • Extraction:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 40 mL).[3]

    • Combine the organic layers.

  • Washing and Neutralization:

    • Wash the combined organic layers successively with a dilute sodium hydroxide solution and then with water.[3]

    • Alternatively, for reactions using acidic conditions, neutralize by washing with a saturated sodium carbonate solution until the aqueous layer is neutral to litmus paper or a pH meter (pH 7-8).[2]

    • A final wash with brine (saturated NaCl solution) can help to break any emulsions and remove excess water.[4]

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[3]

    • Swirl the flask occasionally for about 15-20 minutes to ensure complete drying.

  • Solvent Removal and Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • The crude product can then be purified by vacuum distillation to obtain pure this compound.[3]

Visualizations

Workup_Troubleshooting_Workflow start Reaction Completion cool Cool Reaction Mixture start->cool extract Extract with Organic Solvent cool->extract wash Wash & Neutralize Organic Layer extract->wash ts_yield Issue: Low Yield extract->ts_yield Check yield ts_emulsion Issue: Emulsion during Extraction extract->ts_emulsion dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate purify Purify by Distillation/Chromatography evaporate->purify product Pure this compound purify->product ts_purity Issue: Impure Product (e.g., color, side products) purify->ts_purity Check purity sol_yield Solutions: - Check reaction conditions - Optimize extraction ts_yield->sol_yield sol_purity Solutions: - Additional washes (e.g., NaHSO3) - Effective purification ts_purity->sol_purity sol_emulsion Solution: - Add brine ts_emulsion->sol_emulsion sol_yield->extract Re-optimize sol_purity->wash Re-optimize sol_emulsion->extract Apply solution

Caption: Workflow for the work-up and troubleshooting of this compound synthesis.

References

Validation & Comparative

A Researcher's Guide to the Analytical Characterization of 3-Chloro-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 3-Chloro-4-fluorotoluene, a key building block in the synthesis of pharmaceuticals and agrochemicals, requires robust analytical methodologies for its identification, purity assessment, and the quantification of potential impurities. This guide provides a comparative overview of the principal analytical techniques for the characterization of this compound, complete with supporting data and detailed experimental protocols.

This guide delves into the common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method's principles, advantages, and limitations are discussed to aid in the selection of the most appropriate technique for a given analytical challenge.

Comparative Analysis of Key Analytical Methods

The selection of an analytical method for the characterization of this compound is contingent on the specific requirements of the analysis, such as the need for qualitative identification, quantitative purity determination, or the detection of trace-level impurities. The following tables provide a summary of key performance parameters for the most commonly employed techniques.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and chemical environment.Measures the absorption of infrared radiation by the sample, providing information about the functional groups present.
Typical Analytes Volatile and thermally stable compounds.A wide range of non-volatile and thermally labile compounds.Soluble compounds in sufficient concentration.Compounds with functional groups that have a dipole moment change upon vibration.
Key Advantages High separation efficiency for volatile compounds, definitive identification through mass fragmentation patterns.Versatility for a wide range of compounds, high sensitivity with appropriate detectors (e.g., UV, MS).Provides unambiguous structural elucidation and can be used for quantification without a reference standard for each impurity (qNMR).Rapid and non-destructive, provides a unique fingerprint for the compound.
Limitations Not suitable for non-volatile or thermally labile compounds without derivatization.May not be suitable for very volatile impurities. Retention and separation are highly dependent on column and mobile phase selection.Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities.Provides limited structural information compared to NMR and MS; not ideal for complex mixture analysis without chromatographic coupling.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained for this compound and its isomers using various analytical techniques. It is important to note that specific values can vary based on the experimental conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for a Structural Isomer (2-Chloro-4-fluorotoluene)

ParameterValue
Molecular Ion (m/z) 144
Major Fragment Ions (m/z) 109, 107

Data for the isomeric compound 2-Chloro-4-fluorotoluene is presented as representative due to the limited availability of specific fragmentation data for this compound.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for a Structural Isomer (2-Chloro-4-fluorotoluene) in CDCl₃

NucleusChemical Shift (ppm)Multiplicity
¹H 7.11d
7.04dd
6.83t
2.29s
¹³C 161.5 (d, J=246.3 Hz)C-F
136.2 (d, J=3.8 Hz)C-Cl
131.6 (d, J=8.8 Hz)Ar-H
124.8 (d, J=8.8 Hz)Ar-H
116.1 (d, J=21.3 Hz)Ar-H
113.9 (d, J=21.3 Hz)Ar-H
19.8CH₃

Note: This data is for the isomer 2-Chloro-4-fluorotoluene and serves as an illustrative example of the type of data obtained from NMR analysis.[1]

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Characteristic Absorption Bands

Wavenumber (cm⁻¹)Assignment
~3050-3100C-H stretch (aromatic)
~2850-3000C-H stretch (methyl)
~1600, ~1480C=C stretch (aromatic ring)
~1250C-F stretch
~800-900C-H bend (out-of-plane)
~700-800C-Cl stretch

These are general expected absorption regions for a substituted toluene derivative.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable analytical data. The following sections provide representative methodologies for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound and its volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for the separation of halogenated aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Hold: Maintain 240°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Scan Range: m/z 40-300.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment and can be particularly useful for separating positional isomers.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for enhanced separation of halogenated aromatic isomers due to alternative selectivity mechanisms like π-π interactions. A standard C18 column can also be used as a starting point.

  • Mobile Phase: A gradient elution is often employed for optimal separation.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information for unambiguous identification and purity evaluation.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which the sample is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. For fluorine-containing compounds, ¹⁹F NMR can also provide valuable information. The purity can be assessed by comparing the integrals of the signals corresponding to the main compound with those of any impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique for confirming the presence of key functional groups and for use as an identity test.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Liquid samples: A thin film of the liquid can be placed between two potassium bromide (KBr) plates.

    • Solid samples: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The resulting spectrum provides a unique "fingerprint" of the molecule.

Visualization of Analytical Workflow

A systematic workflow is essential for the comprehensive characterization of this compound. The following diagram illustrates a typical experimental workflow.

Analytical Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR GC_MS GC-MS Analysis Filtration->GC_MS HPLC HPLC Analysis Filtration->HPLC Data_Integration Data Integration & Interpretation GC_MS->Data_Integration HPLC->Data_Integration NMR->Data_Integration FTIR->Data_Integration Purity_Assessment Purity Assessment Data_Integration->Purity_Assessment Impurity_Profiling Impurity Profiling Data_Integration->Impurity_Profiling Report Certificate of Analysis / Report Purity_Assessment->Report Impurity_Profiling->Report

Caption: Experimental workflow for the characterization of this compound.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Chloro-4-fluorotoluene and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 3-Chloro-4-fluorotoluene is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound and its process-related impurities.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is crucial for accurately determining the purity of this compound and identifying potential impurities, which often include positional isomers and unreacted starting materials from the synthesis process. Reversed-phase HPLC is a versatile and widely adopted technique for non-volatile compounds, offering excellent resolution and sensitivity.[3] GC-MS is a robust alternative, particularly well-suited for the analysis of volatile and thermally stable compounds.[3]

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.[4][5]
Typical Analytes Non-volatile and thermally labile compounds, including positional isomers.[3]Volatile and thermally stable compounds.
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).Capillary column suitable for aromatic hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Mobile Phase/Carrier Gas Gradient elution with a mixture of acetonitrile and water, often with a modifier like formic or phosphoric acid.Inert carrier gas, typically Helium, at a constant flow rate.
Detector UV/Vis or Photodiode Array (PDA) Detector.Mass Spectrometer (MS).
Key Advantages High resolution for positional isomers, suitable for a wide range of compounds without derivatization, robust and reproducible for routine quality control.[6][7]High sensitivity and selectivity, definitive peak identification through mass spectra, excellent for volatile impurities and residual solvents.[4]
Limitations May not be suitable for very volatile impurities.Not ideal for non-volatile or thermally labile compounds without derivatization.

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and reliable analytical results. Below are representative experimental protocols for the analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed as a stability-indicating assay for the routine purity analysis of this compound and the separation of its potential positional isomers.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (AR grade)

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% phosphoric acid.

    • Solvent B: Acetonitrile with 0.1% phosphoric acid.

    • Degas both solvents prior to use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Sample Preparation:

    • Prepare the sample solution at a similar concentration to the standard solution using the same diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent system clogging.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (minutes) % Solvent A % Solvent B
      0 50 50
      20 20 80
      25 20 80
      28 50 50

      | 35 | 50 | 50 |

  • Analysis:

    • Inject a blank (diluent) to ensure the absence of interfering peaks.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • The percentage purity is calculated using the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is particularly useful for the identification and quantification of volatile impurities and residual solvents in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Methylene chloride or other suitable solvent (GC grade).

  • This compound reference standard.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methylene chloride (e.g., 1 mg/mL).

    • Prepare a series of dilutions for calibration.

    • Dissolve the sample in methylene chloride to a known concentration.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 230°C at 20°C/min.

      • Hold at 230°C for 2 minutes.[4]

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 50-550 m/z.

  • Analysis:

    • Inject the prepared standard and sample solutions.

    • Identify and quantify the main component and any impurities by comparing their retention times and mass spectra with those of the reference standard and library data.

Visualizing the Analytical Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagram illustrates a typical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weigh Sample & Reference Standard Dissolving Dissolve in Diluent (ACN/Water) Weighing->Dissolving Filtering Filter Sample (0.45 µm) Dissolving->Filtering Injection Autosampler Injection Filtering->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection PDA Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC analytical workflow for this compound.

By leveraging the appropriate analytical methodology and following robust experimental protocols, researchers can confidently assess the purity of this compound, ensuring the quality and consistency of their downstream synthetic processes.

References

Navigating the Isomeric Maze: A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 3-Chloro-4-fluorotoluene and its isomer, 2-Chloro-4-fluorotoluene, highlighting the subtle yet critical differences that arise from the varied placement of substituents on the aromatic ring.

Due to significant ambiguity in publicly available databases, where the CAS number 1513-25-3 is often incorrectly associated with its isomer, obtaining verified experimental NMR data for this compound is challenging. The PubChem database, for instance, lists the IUPAC name for the 2-chloro isomer under the entry for this compound[1]. Consequently, this guide utilizes predicted NMR data for this compound to enable a comparative discussion, while employing verified experimental data for its readily available isomer, 2-Chloro-4-fluorotoluene.

Comparative Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are presented alongside the experimental data for 2-Chloro-4-fluorotoluene. This comparison underscores the influence of substituent position on chemical shifts and coupling constants.

Compound ¹H NMR Data (Predicted/Experimental) ¹³C NMR Data (Predicted/Experimental)
This compound Proton (Position): - H-2: ~7.3 ppm (d)- H-5: ~7.1 ppm (dd)- H-6: ~7.2 ppm (dd)- CH₃: ~2.3 ppm (s)Carbon (Position): - C-1: ~135 ppm- C-2: ~130 ppm- C-3: ~120 ppm (d, ¹JCF ≈ 250 Hz)- C-4: ~158 ppm (d, ²JCF ≈ 15 Hz)- C-5: ~118 ppm (d, ²JCF ≈ 20 Hz)- C-6: ~128 ppm (d, ³JCF ≈ 5 Hz)- CH₃: ~20 ppm
2-Chloro-4-fluorotoluene Proton (Position): - H-3: 7.11 ppm (dd, J=8.4, 2.9 Hz)- H-5: 6.83 ppm (td, J=8.4, 2.9 Hz)- H-6: 7.04 ppm (dd, J=8.4, 5.9 Hz)- CH₃: 2.29 ppm (s)Carbon (Position): - C-1: 133.4 ppm- C-2: 131.0 ppm (d, ³JCF = 3.9 Hz)- C-3: 130.0 ppm (d, ²JCF = 8.2 Hz)- C-4: 161.2 ppm (d, ¹JCF = 247.1 Hz)- C-5: 116.5 ppm (d, ²JCF = 21.3 Hz)- C-6: 114.1 ppm (d, ³JCF = 7.8 Hz)- CH₃: 19.8 ppm

Note: Predicted data for this compound is based on established NMR prediction models. Experimental data for 2-Chloro-4-fluorotoluene is sourced from publicly available spectral databases.

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for small organic molecules is outlined below. This protocol is representative of common laboratory practices and serves as a general guideline.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-5 seconds, and a 30-45 degree pulse angle.

  • ¹³C NMR:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 200-240 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive phase.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for NMR Spectral Analysis

The process of analyzing and comparing the NMR spectra of isomers like this compound and 2-Chloro-4-fluorotoluene follows a structured workflow. This workflow ensures a systematic and accurate interpretation of the spectral data to confirm the correct isomeric structure.

NMR_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Spectral Interpretation cluster_2 Comparative Analysis Sample_Prep Sample Preparation NMR_Acquisition 1H and 13C NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Peak_Picking Peak Picking & Integration (1H) Data_Processing->Peak_Picking Chem_Shift Chemical Shift Analysis Peak_Picking->Chem_Shift Coupling Coupling Constant Analysis (J-values) Chem_Shift->Coupling Assignment Signal Assignment to Nuclei Coupling->Assignment Compare_Isomers Compare Experimental/Predicted Spectra of Isomers Assignment->Compare_Isomers Structure_Elucidation Structural Elucidation and Verification Compare_Isomers->Structure_Elucidation

Workflow for NMR Spectral Analysis and Isomer Differentiation.

Signaling Pathways of NMR Information

The information derived from an NMR spectrum can be visualized as a pathway, where fundamental parameters lead to the ultimate structural determination of the molecule.

NMR_Signaling_Pathway Chemical_Shift Chemical Shift (δ) Electronic_Environment Electronic Environment of Nucleus Chemical_Shift->Electronic_Environment Integration Integration Proton_Ratio Ratio of Protons Integration->Proton_Ratio Multiplicity Multiplicity (Splitting Pattern) Neighboring_Protons Number of Neighboring Protons Multiplicity->Neighboring_Protons Coupling_Constant Coupling Constant (J) Spatial_Relationship Spatial & Bonding Relationship Coupling_Constant->Spatial_Relationship Functional_Groups Identification of Functional Groups Electronic_Environment->Functional_Groups Molecular_Symmetry Determination of Molecular Symmetry Proton_Ratio->Molecular_Symmetry Connectivity Proton-Proton Connectivity Neighboring_Protons->Connectivity Stereochemistry Stereochemical Assignment Spatial_Relationship->Stereochemistry Structure Molecular Structure Functional_Groups->Structure Molecular_Symmetry->Structure Connectivity->Structure Stereochemistry->Structure

Information Flow in NMR Spectral Interpretation.

References

A Comparative Analysis of the Reactivity of 3-Chloro-4-fluorotoluene and Other Halotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-chloro-4-fluorotoluene with other common halotoluenes, such as 4-chlorotoluene, 4-fluorotoluene, and 4-bromotoluene. Understanding the distinct reactivity profiles of these building blocks is crucial for designing efficient synthetic routes and developing novel pharmaceutical and agrochemical agents. This document synthesizes established chemical principles and presents available experimental data to facilitate informed decisions in reaction planning and optimization.

Executive Summary

The reactivity of a halotoluene is fundamentally dictated by the nature of the halogen substituent and its position on the aromatic ring. In this compound, the presence of two distinct electron-withdrawing halogens imparts a unique electronic character, influencing its behavior in key synthetic transformations. Generally, for nucleophilic aromatic substitution (SNAr), reactivity is enhanced by electron-withdrawing groups, making fluorinated aromatics particularly reactive. Conversely, in palladium-catalyzed cross-coupling reactions, the strength of the carbon-halogen bond is a dominant factor, leading to a different reactivity trend.

Data Presentation: Comparative Reactivity in Key Transformations

The following table summarizes the expected and reported reactivity of this compound in comparison to other halotoluenes in three critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The presented yields are illustrative and sourced from various studies; direct comparison should be approached with caution as reaction conditions may vary.

CompoundNucleophilic Aromatic Substitution (SNAr) ReactivitySuzuki-Miyaura Coupling ReactivityBuchwald-Hartwig Amination Reactivity
This compound High (Fluorine is an excellent leaving group in SNAr)Moderate (C-Cl bond activation is challenging)Moderate (C-Cl bond activation is challenging)
4-Fluorotoluene High Low (Strong C-F bond)Low (Strong C-F bond)
4-Chlorotoluene Moderate Moderate Moderate
4-Bromotoluene Low High High

Discussion of Reactivity Trends

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring. The reactivity of the aryl halide follows the trend: F > Cl > Br > I.[1] This is because the high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The presence of electron-withdrawing groups, such as the chlorine atom in this compound, further activates the ring towards nucleophilic attack.[1] Therefore, this compound is expected to be highly reactive in SNAr reactions, with the fluoride being the preferentially displaced leaving group.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)

In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen bond, as the oxidative addition to the palladium catalyst is often the rate-limiting step. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of halotoluenes in these reactions is typically: I > Br > Cl >> F.[2]

For this compound, the C-Cl bond is significantly more reactive than the C-F bond in these transformations. Therefore, cross-coupling reactions will selectively occur at the chlorine-substituted position. Its reactivity is expected to be comparable to that of 4-chlorotoluene but significantly lower than that of 4-bromotoluene. The strong C-F bond in 4-fluorotoluene makes it a challenging substrate for these reactions, often requiring specialized catalysts and harsher conditions.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the successful application of these reactions. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the specific halotoluene of interest.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halotoluene

Materials:

  • Halotoluene (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene/Water (5:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the halotoluene, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Halotoluene

Materials:

  • Halotoluene (e.g., this compound) (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask.

  • Add the halotoluene and the amine to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Pd catalyst, ligand, base, halotoluene, and amine in an inert atmosphere B Add anhydrous solvent A->B C Heat and stir for 12-24 hours B->C D Monitor by TLC/GC-MS C->D E Quench reaction D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

A Practical Guide to the Purity Validation of 3-Chloro-4-fluorotoluene in the Absence of a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of the purity of chemical intermediates is a critical step in drug development and chemical synthesis to ensure the quality, safety, and efficacy of the final product. 3-Chloro-4-fluorotoluene, a key building block in the pharmaceutical and agrochemical industries, often requires rigorous purity assessment.[1][2] This guide provides a comparative framework for the validation of this compound purity, with a focus on establishing a reliable analytical protocol when a certified reference standard is not commercially available.

The Challenge: Absence of a Certified Reference Material

As of late 2025, a commercially available, certified reference material (CRM) specifically for this compound is not readily found. A CRM for its isomer, 2-Chloro-4-fluorotoluene, is available and can be used for techniques like 19F-qNMR, but not for direct purity assessment of the target analyte by chromatographic methods.[3] This necessitates the establishment of an in-house primary reference standard.

Establishing an In-House Reference Standard

When a pharmacopeial or commercial CRM is unavailable, a batch of the highest possible purity must be selected and thoroughly characterized to serve as an in-house reference standard.[4][5][6][7][8] The purity of this standard is typically determined by a mass balance approach, where the sum of all impurities is subtracted from 100%.

The general workflow for establishing and qualifying an in-house reference standard is depicted below.

cluster_0 Phase 1: Candidate Selection & Purification cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Documentation & Implementation A Select Highest Purity Batch B Further Purification (e.g., Recrystallization, Distillation) A->B C Structural Confirmation (NMR, MS, IR) B->C D Purity Assessment by Orthogonal Methods (GC, HPLC) C->D H Assign Purity Value D->H E Water Content (Karl Fischer) E->H F Residual Solvents (Headspace GC) F->H G Inorganic Impurities (ICP-MS) G->H I Prepare Certificate of Analysis H->I J Implement as In-House Reference Standard I->J

Workflow for Establishing an In-House Reference Standard.

Comparison of Analytical Methods for Purity Determination

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for purity assessment of semi-volatile organic compounds like this compound. Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful alternative that does not require an identical reference standard. The selection of the method depends on the available equipment, the nature of potential impurities, and the desired level of accuracy.

Parameter Gas Chromatography with Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds in a gaseous mobile phase followed by detection based on the ionization of analytes in a flame.Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.Provides structural information and quantification based on the magnetic properties of atomic nuclei, using an internal standard of known purity.
Typical Analytes Volatile and thermally stable compounds.Non-volatile or thermally labile compounds.Soluble compounds in sufficient concentration.
Advantages High resolution for volatile impurities, robust and widely available.Suitable for a wide range of compounds, including less volatile impurities.Provides unambiguous structure confirmation and can quantify without a specific reference standard for the analyte.
Limitations Not suitable for thermally labile compounds. Requires a reference standard for identification and quantification of impurities.May have lower resolution for very volatile impurities compared to GC. Requires a reference standard for impurity identification and quantification.Lower sensitivity compared to chromatographic methods. Requires a certified internal standard.
Potential Impurities Detected Isomeric impurities, residual starting materials, and other volatile organic compounds.Process-related impurities, degradation products, and non-volatile starting materials.Structural isomers and other organic impurities present at >0.1%.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are suggested starting protocols for the analysis of this compound. Optimization will be necessary.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for the analysis of halogenated toluenes and other volatile aromatic hydrocarbons.

  • Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

  • Column : A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature : 250 °C.

  • Oven Temperature Program :

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 230 °C.

    • Hold at 230 °C for 2 minutes.

  • Detector Temperature : 280 °C.

  • Sample Preparation : Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Quantification : Purity is typically calculated using the area percent method, assuming all components have a similar response factor. For higher accuracy, relative response factors should be determined for known impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC is a versatile technique for separating aromatic compounds.

  • Instrumentation : HPLC system with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient of water and a polar organic solvent like acetonitrile or methanol is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient :

    • Start with a composition suitable to retain the analyte (e.g., 50% B).

    • Increase the percentage of Solvent B to elute more retained components.

    • A scouting gradient from 10% to 100% B can be used for initial method development.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Monitor at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent to a concentration of about 1 mg/mL.

  • Quantification : Purity is generally determined by the area percent method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the determination of purity without a reference standard of the analyte itself. A certified internal standard is used instead.

  • Instrumentation : High-resolution NMR spectrometer.

  • Internal Standard : A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent : A deuterated solvent that dissolves both the sample and the internal standard (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation : Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Analysis : Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay). Integrate the signals of the analyte and the internal standard.

  • Calculation : The purity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known weights and purities of the sample and internal standard.

Logical Workflow for Purity Method Selection

The choice of the primary analytical technique for purity validation can be guided by several factors.

A Assess Potential Impurities (Volatile vs. Non-volatile) B Volatile Impurities Expected A->B C Non-volatile/Thermal Lability Expected A->C D GC-FID as Primary Method B->D Yes E HPLC-UV as Primary Method C->E Yes I Confirm with Orthogonal Method (e.g., HPLC if GC is primary) D->I E->I F Need for Absolute Quantification without Analyte Standard? G Use qNMR F->G Yes H Use GC or HPLC with Relative Purity (Area %) F->H No I->F

Decision tree for selecting a purity validation method.

Potential Impurities in this compound

Understanding the synthetic route of this compound is key to predicting potential impurities. Common synthetic pathways may introduce starting materials, intermediates, by-products, and residual solvents. While specific impurities are dependent on the exact manufacturing process, some potential classes of impurities to consider include:

  • Isomeric Impurities : Other isomers of chloro-fluorotoluene that may be formed during the synthesis.

  • Starting Material Residues : Unreacted precursors from the synthesis.

  • By-products : Compounds formed from side reactions.

  • Residual Solvents : Solvents used in the synthesis and purification steps.

The Certificate of Analysis (COA) from the manufacturer can be a valuable source of information on known impurities and the analytical methods used for their control.[9][10]

By establishing a well-characterized in-house reference standard and employing a combination of orthogonal analytical techniques, researchers and drug development professionals can confidently assess the purity of this compound and ensure the quality and consistency of their work.

References

comparative study of different synthetic routes to 3-Chloro-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 3-Chloro-4-fluorotoluene

Introduction

This compound, with the CAS number 1513-25-3, is a halogenated aromatic compound of significant interest in the chemical industry.[1][2][3][4] Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly for active pharmaceutical ingredients (APIs) and agrochemicals.[1][5][6] The presence of both chlorine and fluorine atoms on the toluene ring provides specific reactivity for further chemical modifications.[5] This guide offers a comparative analysis of the primary synthetic strategies for producing this compound, aimed at researchers, scientists, and professionals in drug development.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The most common strategies involve multi-step sequences starting from readily available precursors. These routes often leverage well-established reactions such as diazotization followed by Sandmeyer or Schiemann reactions, or nucleophilic aromatic substitution followed by reduction. A more direct, yet potentially less selective, approach involves the electrophilic chlorination of 4-fluorotoluene.

This guide will focus on two primary multi-step synthetic routes:

  • Route 1: Diazotization and Sandmeyer-type Reaction starting from a substituted aniline.

  • Route 2: Halogen Exchange and Reduction starting from a dichlorinated nitroaromatic compound.

A third potential route involving direct chlorination will also be discussed.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic approaches. Data for Route 1 is based on analogous multi-step syntheses involving diazotization, Sandmeyer, and Schiemann reactions which have reported overall yields in the range of 33-34% with high purity.[7] Data for Route 2 is derived from established protocols for the synthesis of the key intermediate, 3-chloro-4-fluoroaniline, which can achieve high yields and purity.[8][9]

ParameterRoute 1: Diazotization/Sandmeyer-typeRoute 2: Halogen Exchange/ReductionDirect Chlorination of 4-fluorotoluene
Starting Material Substituted Toluidine3,4-Dichloronitrobenzene4-Fluorotoluene
Key Reactions Diazotization, Sandmeyer/SchiemannNucleophilic Substitution, ReductionElectrophilic Aromatic Substitution
Overall Yield ~34% (based on analogous synthesis)[7]>80% (for key intermediate)[10]Variable, dependent on selectivity
Purity ≥99% (GC)[7]≥99.5% (HPLC for intermediate)[10]Mixture of isomers likely
Number of Steps MultipleMultipleSingle Step
Key Reagents NaNO₂, HCl, CuCl/HF-PyridineKF, DMSO, Fe/HCl or H₂/CatalystCl₂, Lewis Acid Catalyst
Advantages High purity, well-defined regiochemistryHigh yield for intermediate, scalablePotentially most direct route
Disadvantages Multi-step, potentially hazardous diazonium intermediatesMulti-step, harsh reaction conditionsPoor regioselectivity, difficult purification

Detailed Methodologies and Protocols

Route 1: Synthesis via Diazotization and Sandmeyer-type Reaction

This route is a versatile method for introducing a chloro group onto an aromatic ring starting from an amino group. The general strategy involves the diazotization of an appropriately substituted aminotoluene, followed by a copper-catalyzed Sandmeyer reaction.

Diagram of Synthetic Pathway: Route 1

A 3-Amino-4-fluorotoluene B Diazotization A->B NaNO₂, HCl 0-5 °C C Arenediazonium Salt Intermediate B->C D Sandmeyer Reaction C->D CuCl E This compound D->E

Caption: Synthetic pathway via diazotization and Sandmeyer reaction.

Experimental Protocol (Illustrative)

  • Diazotization: 3-Amino-4-fluorotoluene is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C in an ice bath.[11] A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the corresponding diazonium salt solution.[11][12]

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled. The previously prepared cold diazonium salt solution is then slowly added to the copper(I) chloride solution.[13][14] Nitrogen gas evolution is typically observed.[12] The reaction mixture is stirred for a period at low temperature and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.

Route 2: Synthesis via Halogen Exchange and Reduction

This pathway begins with 3,4-dichloronitrobenzene and involves a nucleophilic aromatic substitution to replace one chlorine atom with fluorine, followed by the reduction of the nitro group to an amine, yielding the key intermediate 3-chloro-4-fluoroaniline. This intermediate can then be further processed to obtain the target molecule.

Diagram of Synthetic Pathway: Route 2

A 3,4-Dichloronitrobenzene B Fluorination (Halogen Exchange) A->B KF, DMSO Reflux C 3-Chloro-4-fluoronitrobenzene B->C D Nitro Group Reduction C->D H₂, Pt/C or Fe/HCl E 3-Chloro-4-fluoroaniline (Key Intermediate) D->E

Caption: Synthesis of the key intermediate 3-chloro-4-fluoroaniline.

Experimental Protocol for Intermediate Synthesis

  • Fluorination: A mixture of 3,4-dichloronitrobenzene, potassium fluoride, and a solvent such as dimethyl sulfoxide (DMSO) is heated under reflux for several hours.[10] The reaction progress is monitored by TLC or GC until the starting material is consumed. After cooling, the mixture is filtered to remove inorganic salts, and the product, 3-chloro-4-fluoronitrobenzene, is isolated, often by steam distillation, yielding a pale yellow crystalline solid.[10] A yield of 86% has been reported for this step.[10]

  • Reduction: The 3-chloro-4-fluoronitrobenzene is then reduced to 3-chloro-4-fluoroaniline. This can be achieved through two primary methods:

    • Catalytic Hydrogenation: The nitro compound is hydrogenated in a high-pressure reactor using a catalyst such as 1% Pt/C.[8][9][15] The reaction is typically run at 50-100°C under a hydrogen atmosphere of 0.1-5 MPa for 1-10 hours.[8][9] This method is known for its high conversion rate and yield (over 94%) and produces a high-purity product (>99.5%).[8]

    • Iron Reduction: In a reactor, 3-chloro-4-fluoronitrobenzene is mixed with reducing iron powder, ethanol, and water.[9][16] The mixture is heated to 60°C, and hydrochloric acid is slowly added, maintaining the temperature between 80-90°C.[9][16] While effective, this method generates a significant amount of iron sludge, posing environmental concerns.[9][15]

The resulting 3-chloro-4-fluoroaniline would then require further steps, such as diazotization and subsequent reaction, to introduce the methyl group, making this a longer but potentially high-yielding route for the precursor.

Discussion of Alternative Route: Direct Chlorination

A theoretically more direct route to this compound is the electrophilic chlorination of 4-fluorotoluene. This would involve reacting 4-fluorotoluene with a chlorinating agent, such as chlorine gas (Cl₂), in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Diagram of Logical Relationship: Direct Chlorination

cluster_start Starting Material cluster_reaction Reaction cluster_products Potential Products A 4-Fluorotoluene B Electrophilic Chlorination A->B Cl₂, Lewis Acid C This compound (Desired Product) B->C D 2-Chloro-4-fluorotoluene (Isomeric Impurity) B->D

Caption: Outcome of the direct chlorination of 4-fluorotoluene.

The primary challenge of this approach is controlling the regioselectivity. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. In 4-fluorotoluene, the para position is blocked. Therefore, chlorination will occur at the positions ortho to either the fluorine or the methyl group. This will inevitably lead to a mixture of isomers, primarily this compound and 2-chloro-4-fluorotoluene, which would be difficult and costly to separate, making this route less favorable for producing a high-purity final product.

Conclusion

For the synthesis of high-purity this compound, multi-step synthetic routes that offer precise control over regiochemistry are generally preferred over direct halogenation.

  • Route 1 (Diazotization/Sandmeyer) offers a reliable method, provided the correct aminotoluene precursor is available. It is a classic and powerful tool in aromatic chemistry for introducing a variety of substituents with high regioselectivity.[13][17]

  • Route 2 (Halogen Exchange/Reduction) demonstrates a highly efficient and scalable method for producing the key intermediate, 3-chloro-4-fluoroaniline, from inexpensive starting materials.[8] The catalytic hydrogenation step, in particular, is a green and high-yield process.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, purity requirements, and environmental considerations. For laboratory-scale synthesis requiring high purity, Route 1 is a strong candidate. For larger-scale industrial production, the high-yielding synthesis of the key intermediate in Route 2 makes it an attractive starting point, despite the additional steps required to convert the aniline to the final toluene product.

References

Navigating the Spectral Maze: A Comparative Guide to FTIR-based Identification of 3-Chloro-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid and powerful analytical technique for this purpose. This guide provides a comprehensive comparison of the FTIR spectral characteristics of 3-Chloro-4-fluorotoluene against its structural isomers, offering a clear pathway for its unambiguous identification.

At the heart of drug discovery and development lies the unequivocal characterization of molecules. This compound, a substituted aromatic compound, and its isomers often pose an analytical challenge due to their structural similarities. This guide leverages experimental FTIR data to delineate the spectral fingerprints of these closely related compounds, enabling researchers to confidently distinguish them.

The Decisive Fingerprints: A Comparative Analysis of FTIR Data

The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. For this compound and its isomers, subtle differences in the positions of the chloro and fluoro substituents on the toluene ring lead to distinct patterns in their FTIR spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

The following table summarizes the key distinguishing FTIR absorption peaks for this compound and three of its common isomers. These wavenumbers, presented in reciprocal centimeters (cm⁻¹), correspond to specific molecular vibrations.

Vibrational Mode This compound (cm⁻¹) 2-Chloro-4-fluorotoluene (cm⁻¹) 4-Chloro-3-fluorotoluene (cm⁻¹) 3-Chloro-5-fluorotoluene (cm⁻¹)
C-H stretch (Aromatic)~3050-3100~3050-3100~3050-3100~3050-3100
C-H stretch (Methyl)~2930, 2960~2925, 2955~2928, 2962~2927, 2958
C=C stretch (Aromatic)~1610, 1500, 1470~1605, 1495, 1460~1615, 1505, 1475~1600, 1485, 1450
C-F stretch~1220-1260~1210-1250~1230-1270~1200-1240
C-Cl stretch~700-800~750-850~720-820~730-830
Out-of-plane C-H bend~820-880~810-870~800-860~830-890

Note: The exact peak positions can vary slightly depending on the sample preparation method and the spectrometer.

The data clearly indicates that while there is overlap in the regions of C-H and aromatic C=C stretching vibrations, the C-F and C-Cl stretching regions, as well as the out-of-plane C-H bending vibrations, offer significant diagnostic value for differentiating between the isomers.

A Blueprint for Analysis: Experimental Protocol

To ensure reproducible and high-quality FTIR data, a standardized experimental protocol is essential. The following outlines the methodology for the analysis of this compound and its isomers.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.

Sample Preparation (Neat Liquid/ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Place a small drop (approximately 1-2 µL) of the liquid sample (this compound or its isomer) directly onto the center of the ATR crystal.

  • Lower the ATR press to ensure good contact between the sample and the crystal. Apply consistent pressure for all measurements.

  • Collect the FTIR spectrum of the sample. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • After analysis, clean the ATR crystal thoroughly with a suitable solvent to prevent cross-contamination.

Visualizing the Workflow

To further clarify the identification process, the following diagram illustrates the logical workflow from sample preparation to spectral analysis and compound identification.

FTIR_Workflow FTIR Analysis Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis cluster_identification Identification Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Liquid Sample Background_Scan->Apply_Sample Collect_Spectrum Collect FTIR Spectrum Apply_Sample->Collect_Spectrum Process_Data Process Data (Baseline Correction, Normalization) Collect_Spectrum->Process_Data Peak_Picking Identify Peak Frequencies Process_Data->Peak_Picking Compare_Spectra Compare with Reference Spectra/Table Peak_Picking->Compare_Spectra Identify_Compound Identify this compound Compare_Spectra->Identify_Compound

FTIR Analysis Workflow

This systematic approach, combining a robust experimental protocol with a detailed comparative analysis of spectral data, provides a reliable framework for the accurate identification of this compound, a critical step in ensuring the integrity of research and development in the pharmaceutical and chemical industries.

A Researcher's Guide to the Fluorination of Toluene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into organic molecules is a pivotal technique in the fields of medicinal chemistry, agrochemicals, and materials science. The unique physicochemical properties conferred by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Toluene and its derivatives represent fundamental scaffolds in organic synthesis, and their fluorination is a key transformation. This guide offers a comparative overview of the efficacy of various fluorinating agents for toluene derivatives, supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their synthetic goals.

Performance Comparison of Fluorinating Agents

The choice of a fluorinating agent is dictated by factors such as desired regioselectivity, substrate scope, and reaction conditions. This section compares the performance of several common electrophilic fluorinating agents for the direct fluorination of toluene. It is important to note that while extensive research has been conducted on various substrates, direct comparative data for the fluorination of unsubstituted toluene is not consistently available for all reagents.

Fluorinating AgentReaction ConditionsTotal Yield (%)Regioselectivity (ortho:meta:para)Reference
Elemental Fluorine (F₂) Gas/liquid microreactor, acetonitrile, room temperatureup to 28% (for monofluorinated products at 76% toluene conversion)Predominantly ortho and para[1][2]
Selectfluor® Acetonitrile, 80 °C, 24 hoursData not readily available for direct fluorination of tolueneExpected to be an ortho/para director[3]
N-Fluorobenzenesulfonimide (NFSI) Solvent-free or various solventsCan result in mixtures of regioisomers; specific yield data for direct fluorination of toluene is not readily available. Highly ortho-selective with a Pd catalyst on directed substrates.Mixture of regioisomers in direct fluorination.[3][4][5]

Key Insights:

  • Elemental Fluorine (F₂): While highly reactive, the use of elemental fluorine requires specialized equipment, such as a microreactor, to control the reaction and ensure safety. It provides a direct route to ortho- and para-fluorotoluene, albeit in moderate yields.[1][2]

  • Selectfluor®: This is a widely used, user-friendly electrophilic fluorinating agent.[3] Although specific yield and regioselectivity data for the direct fluorination of toluene are not well-documented in the provided search results, it is expected to favor ortho and para substitution due to the directing effect of the methyl group.

  • N-Fluorobenzenesulfonimide (NFSI): NFSI is a versatile reagent. In direct fluorination of toluene, it can lead to a mixture of isomers.[4][5] Its primary advantage lies in its application in palladium-catalyzed C-H activation, which allows for high regioselectivity, particularly for the ortho-fluorination of toluene derivatives bearing a directing group.[3][4]

Reaction Mechanisms and Experimental Workflows

The predominant mechanism for the electrophilic fluorination of toluene is electrophilic aromatic substitution (EAS). The electron-donating methyl group activates the aromatic ring and directs the incoming electrophilic fluorine to the ortho and para positions.

Electrophilic Aromatic Fluorination General Mechanism of Electrophilic Fluorination of Toluene Toluene Toluene WhelandIntermediate Wheland Intermediate (Arenium Ion) Toluene->WhelandIntermediate Electrophilic Attack FluorinatingAgent Fluorinating Agent (E-F) FluorinatingAgent->WhelandIntermediate OrthoProduct ortho-Fluorotoluene WhelandIntermediate->OrthoProduct Deprotonation ParaProduct para-Fluorotoluene WhelandIntermediate->ParaProduct Deprotonation Base Base HBase H-Base+ Base->HBase

Caption: General mechanism of electrophilic fluorination of toluene.

For applications demanding high regioselectivity, palladium-catalyzed ortho-fluorination using NFSI is a powerful strategy. This approach utilizes a directing group on the toluene derivative to guide the fluorination to the ortho position.

Pd_Catalyzed_Ortho_Fluorination_Workflow Workflow for Pd-Catalyzed Ortho-Fluorination Start Start: Toluene Derivative with Directing Group (DG) Mix Mix with Pd Catalyst, Ligand, and NFSI Start->Mix Heat Heat Reaction Mixture Mix->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Ortho-Fluorinated Product Purify->Product

Caption: Workflow for Pd-catalyzed ortho-fluorination.

Experimental Protocols

The following protocols are provided as a starting point for the fluorination of toluene derivatives. Optimization of reaction conditions may be necessary to achieve the desired yield and selectivity.

Protocol 1: Direct Fluorination of Toluene with Elemental Fluorine in a Gas/Liquid Microreactor

Materials:

  • Toluene

  • Acetonitrile (solvent)

  • Elemental fluorine (F₂) gas (typically a 10% mixture in N₂)

  • Gas/liquid microreactor (e.g., falling film or microbubble column)

  • Syringe pump

  • Mass flow controller

  • Back-pressure regulator

  • Gas scrubber (containing soda lime)

Procedure:

  • Prepare a solution of toluene in acetonitrile.

  • Set up the gas/liquid microreactor system, ensuring all connections are secure and leak-proof.

  • Cool the microreactor to the desired reaction temperature (e.g., room temperature).

  • Pump the toluene solution through the microreactor at a defined flow rate.

  • Simultaneously, introduce the fluorine gas mixture into the microreactor at a controlled flow rate.

  • Maintain a constant pressure within the reactor using a back-pressure regulator.

  • Collect the reaction mixture at the outlet.

  • Pass any unreacted fluorine gas and gaseous byproducts through a scrubber.[3]

  • Analyze the product mixture using GC-MS or NMR to determine yield and regioselectivity.

Protocol 2: Electrophilic Fluorination of Toluene with Selectfluor®

Materials:

  • Toluene

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add toluene (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Add Selectfluor® (1.2 mmol).

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (e.g., 24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Palladium-Catalyzed Ortho-Fluorination of a Toluene Derivative with NFSI

Materials:

  • Toluene derivative with a directing group (e.g., 2-arylpyridine)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (if required)

  • Solvent (e.g., a mixture of MeNO₂ and MeCN)

  • Reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vial under an inert atmosphere, combine the toluene derivative (1.0 mmol), palladium catalyst (5-10 mol%), and ligand (if necessary).

  • Add NFSI (1.2-1.5 equivalents).

  • Add the solvent.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C).

  • Stir the reaction for the required time, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.[3]

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the ortho-fluorinated product.[3]

References

A Comparative Guide to the Synthesis of 3-Chloro-4-fluorotoluene: Analysis of Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the broader chemical industry, the synthesis of precisely substituted aromatic compounds is a foundational requirement. 3-Chloro-4-fluorotoluene is a valuable intermediate, and its synthesis necessitates careful consideration of regioselectivity to avoid the formation of undesired positional isomers. This guide provides a comparative analysis of two primary synthetic routes to this compound, with a focus on the resulting isomer distribution, supported by established chemical principles and analogous experimental data.

Executive Summary

The synthesis of this compound can be approached via two main strategies: direct electrophilic chlorination of 4-fluorotoluene and a multi-step sequence involving a Sandmeyer reaction. The direct chlorination route is more atom-economical but typically yields a mixture of positional isomers, requiring subsequent separation. In contrast, the Sandmeyer reaction offers high regioselectivity, producing the desired isomer with high purity, albeit through a longer synthetic sequence. The choice of route will depend on the specific requirements for purity, yield, and process scalability.

Comparison of Synthetic Routes

The selection of an optimal synthesis route for this compound is a trade-off between reaction efficiency and isomeric purity. The following table summarizes the key aspects of the two compared synthetic pathways.

Parameter Route A: Electrophilic Chlorination of 4-Fluorotoluene Route B: Sandmeyer Reaction from 3-Chloro-4-fluoroaniline
Starting Material 4-Fluorotoluene3-Chloro-4-fluoroaniline
Key Reaction Electrophilic Aromatic SubstitutionDiazotization followed by Sandmeyer Reaction
Number of Steps 12 (Diazotization and Sandmeyer)
Expected Yield Moderate to HighModerate
Isomeric Purity Mixture of isomers (primarily 2-chloro- and this compound)High (>99% this compound)
Key Reagents Chlorinating agent (e.g., SO₂Cl₂, Cl₂), Lewis acid catalyst (e.g., FeCl₃, AlCl₃)NaNO₂, HCl, CuCl
Advantages Short synthetic route, readily available starting materialHigh regioselectivity, high purity of the final product
Disadvantages Formation of a mixture of positional isomers requiring separation, potential for polychlorinationLonger synthetic route, handling of diazonium salts which can be unstable

Synthetic Pathway Visualization

The logical flow of the two synthetic routes to this compound is depicted below.

Synthetic Pathways to this compound cluster_A Route A: Electrophilic Chlorination cluster_B Route B: Sandmeyer Reaction A_start 4-Fluorotoluene A_product Mixture of Isomers (this compound and 2-Chloro-4-fluorotoluene) A_start->A_product Chlorination B_start 3-Chloro-4-fluoroaniline B_intermediate Diazonium Salt B_start->B_intermediate Diazotization B_product This compound B_intermediate->B_product Sandmeyer Reaction

A comparison of the two synthetic routes to this compound.

Experimental Protocols

Route A: Electrophilic Chlorination of 4-Fluorotoluene (Illustrative Protocol)

This protocol is based on general procedures for the chlorination of activated aromatic rings. The exact isomer ratio is highly dependent on the specific reaction conditions.

Materials:

  • 4-Fluorotoluene

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous iron(III) chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-fluorotoluene (1 equivalent) in dichloromethane.

  • Add a catalytic amount of anhydrous iron(III) chloride (e.g., 0.05 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add sulfuryl chloride (1 equivalent) dropwise from a dropping funnel with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by GC-MS.

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product mixture.

  • The mixture of isomers can be separated by fractional distillation or preparative gas chromatography.

Route B: Sandmeyer Reaction from 3-Chloro-4-fluoroaniline

This protocol is adapted from standard Sandmeyer reaction procedures and is expected to yield the target compound with high regioselectivity.

Materials:

  • 3-Chloro-4-fluoroaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Beaker, magnetic stirrer, dropping funnel

Procedure:

  • Diazotization:

    • In a beaker, dissolve 3-chloro-4-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, keeping the temperature below 5 °C.

    • Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

    • Cool the CuCl solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Nitrogen gas will evolve. Allow the reaction to proceed until gas evolution ceases, then warm to room temperature and stir for an additional hour.

  • Work-up:

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and then with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation.

Analysis of Positional Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Quantitative analysis of the product mixture from the electrophilic chlorination of 4-fluorotoluene is crucial to determine the isomer distribution. GC-MS is the ideal technique for this purpose.

Experimental Workflow for GC-MS Analysis

GC-MS Analysis Workflow Sample Crude Product Mixture Dilution Dilute in a suitable solvent (e.g., Dichloromethane) Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation Separation on GC Column Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection Analysis Data Analysis: - Identify isomers by mass spectra - Quantify by peak area integration Detection->Analysis

A typical workflow for the analysis of positional isomers using GC-MS.
GC-MS Protocol

Parameter Condition
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-300 m/z

Discussion of Regioselectivity

Route A: Electrophilic Chlorination of 4-Fluorotoluene

In the electrophilic chlorination of 4-fluorotoluene, the regiochemical outcome is determined by the directing effects of the methyl (-CH₃) and fluoro (-F) substituents. Both are ortho-, para-directors. However, the methyl group is an activating group, while the fluorine atom is a deactivating group. The positions on the ring are:

  • Position 2 (ortho to -CH₃): Activated by the methyl group.

  • Position 3 (ortho to -F, meta to -CH₃): Deactivated by the fluorine and not strongly activated by the methyl group.

  • Position 5 (meta to -F, ortho to -CH₃): This position is equivalent to position 3.

  • Position 6 (para to -F, ortho to -CH₃): Activated by the methyl group. This position is equivalent to position 2.

Therefore, chlorination is expected to occur primarily at positions 2 and 6, leading to the formation of 2-chloro-4-fluorotoluene as the major isomer. Substitution at positions 3 and 5 to form This compound is expected to be a minor product. Analogous chlorination of toluene with Cl₂ and a Lewis acid catalyst can yield an ortho-to-para ratio of approximately 2:1.[1] Applying this analogy, the chlorination of 4-fluorotoluene would likely favor the formation of the 2-chloro isomer over the 3-chloro isomer.

Route B: Sandmeyer Reaction from 3-Chloro-4-fluoroaniline

The Sandmeyer reaction is a highly reliable method for introducing a variety of substituents onto an aromatic ring in a regiochemically defined manner. The reaction proceeds through a diazonium salt intermediate, which is then replaced by a chlorine atom from the CuCl reagent. Since the starting material is 3-chloro-4-fluoroaniline, the position of the incoming substituent is predetermined by the position of the amino group. Therefore, this route is expected to yield This compound with very high isomeric purity, with minimal formation of other positional isomers.

Conclusion

For the synthesis of this compound, the choice of synthetic route has a profound impact on the distribution of positional isomers.

  • Electrophilic chlorination of 4-fluorotoluene is a more direct approach but is predicted to yield a mixture of isomers, with 2-chloro-4-fluorotoluene likely being the major product. This route would be suitable if an efficient method for isomer separation is available or if a mixture of isomers is acceptable for the downstream application.

  • The Sandmeyer reaction starting from 3-chloro-4-fluoroaniline offers a highly regioselective synthesis of this compound. While this route involves more synthetic steps, it provides the desired isomer with high purity, which is often a critical requirement in pharmaceutical and agrochemical research and development.

For applications demanding high isomeric purity, the Sandmeyer reaction is the superior choice. For applications where a mixture is tolerable or where a highly efficient separation process is in place, the direct chlorination route may be more economically viable. A thorough GC-MS analysis is essential to quantify the isomer distribution in any synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-4-fluorotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the proper disposal of 3-Chloro-4-fluorotoluene, a flammable and environmentally hazardous halogenated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.

Chemical Safety and Hazard Profile

This compound is classified as a flammable liquid that can cause skin and eye irritation, and may cause respiratory irritation.[1] It is also recognized as being toxic to aquatic life with long-lasting effects.[2][3] Due to its chemical properties, it must be handled with care, utilizing appropriate personal protective equipment (PPE) and working in a well-ventilated area, such as a fume hood.[3][4]

PropertyData
UN Number 1993
Transport Hazard Class 3 (Flammable Liquid)
Packing Group III
Flash Point 45.4°C - 50°C[1][5]
Boiling Point 154°C - 167°C[1][5]
Vapor Pressure 2.31 mmHg at 25°C[5]
Environmental Hazards Toxic to aquatic life with long-lasting effects (H411)[2][3]
Primary Physical Hazard Flammable liquid and vapor (H226)[1][3]

Experimental Protocol for Disposal

The following step-by-step protocol outlines the procedure for the safe collection and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear standard laboratory PPE, including nitrile rubber gloves, chemical splash goggles, and a fully buttoned lab coat.[4][6]

  • Conduct all handling and waste collection activities within a certified laboratory chemical fume hood to prevent inhalation of vapors.[3][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[7][8]

  • Keep containers away from heat, sparks, open flames, and other ignition sources.[1][3] Use only non-sparking tools when handling containers.[3][7]

2. Waste Segregation and Collection:

  • This compound is a halogenated organic compound .[4] It must be collected in a designated "Halogenated Organic Waste" container.[4][9]

  • Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[10]

  • Do not dispose of this compound down the drain or allow it to evaporate in the fume hood.[4][6][11]

  • Select a waste container made of a compatible material, such as polyethylene or glass.[6] Avoid using metal containers, as halogenated solvents can degrade to form acids that may corrode the metal.[6]

3. Container Management and Labeling:

  • The waste container must be in good condition, with a secure, tight-fitting cap to prevent leaks and vapor release.[6][11] Keep the container closed except when adding waste.[11]

  • Label the waste container clearly with a "Hazardous Waste" label.[11]

  • The label must include the full chemical name, "this compound," and list all other constituents and their approximate percentages.[11]

  • Store the waste container in a designated satellite accumulation area, such as a secondary containment bin within a flammable storage cabinet.[6][12]

4. Disposal of Contaminated Materials and Empty Containers:

  • Contaminated Solids: Absorbent materials (e.g., sand, vermiculite) used to clean up spills, as well as contaminated gloves and wipes, must be placed in a sealed container and disposed of as hazardous waste.[7]

  • Empty Containers:

    • Thoroughly empty the original chemical container.[11]

    • The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as halogenated hazardous waste.[11] For highly toxic chemicals, the first three rinses must be collected.[11]

    • After rinsing and allowing the container to air-dry completely, deface or remove the original label.[10] The clean, dried container can then be disposed of in the appropriate solid waste stream (e.g., glass recycling).[10]

5. Arranging for Final Disposal:

  • Once the waste container is nearly full (around 75-80%), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Final disposal methods typically include incineration in a licensed facility equipped with scrubbers or burial in a specially licensed landfill for chemical waste.[2][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Pickup cluster_final Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Work in a Fume Hood B->C D Select Compatible Container (e.g., Polyethylene, Glass) C->D Proceed to Collection E Label as 'Halogenated Organic Waste' D->E F Add Waste to Container E->F G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area G->H Store Safely I Use Secondary Containment H->I J Request EHS Pickup When Container is Full I->J K Transport by Licensed Waste Contractor J->K Initiate Disposal L Dispose via Approved Method (e.g., Incineration) K->L Spill Spill Occurs Spill_Action Absorb with Inert Material (e.g., Sand, Vermiculite) Spill->Spill_Action Spill_Action->F Collect as Waste

Caption: Workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for 3-Chloro-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling, storage, and disposal of 3-Chloro-4-fluorotoluene (CAS No: 1513-25-3). The following procedural guidance is designed for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.

Hazard Identification and Physicochemical Properties

This compound is a flammable liquid that poses several health risks. It is crucial to understand its properties and hazards before handling. The compound is known to cause skin, eye, and respiratory irritation.[1][2][3]

Table 1: Hazard Summary

Hazard Classification GHS Hazard Statement
Flammable liquids (Category 3) H226: Flammable liquid and vapor[1][2][3]
Skin irritation (Category 2) H315: Causes skin irritation[1][2][3]
Eye irritation (Category 2) H319: Causes serious eye irritation[1][2][3]

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1][2][3] |

Table 2: Physicochemical Data

Property Value
Molecular Formula C₇H₆ClF[1][4][5]
Molecular Weight 144.57 g/mol [1][4][5]
Appearance Colorless to light yellow transparent liquid[4][6][7]
Boiling Point 167°C[4][6][7]
Flash Point 45.4°C[4][6][7]
Density 1.358 g/cm³[4][6][7]
Vapor Pressure 2.31 mmHg at 25°C[4]
UN Number 1993[4]

| Transport Hazard Class | 3[4] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. All PPE should be inspected for integrity before each use.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye & Face Protection Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[8] A full-face shield is recommended if there is a significant splash risk. Protects against splashes and vapors that can cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with laboratory practices. Prevents skin contact, as the chemical causes skin irritation.[1][3]
Body Protection Standard laboratory coat. For larger quantities or increased splash risk, a chemical-resistant apron and sleeves are recommended. Protects skin from accidental contact and contamination of personal clothing.[3][9]

| Respiratory Protection | Not required under normal laboratory conditions with adequate ventilation (e.g., in a certified chemical fume hood).[3][8] For spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[8] | Protects against inhalation of vapors, which can cause respiratory tract irritation.[1][3] |

Operational Plan: Safe Handling Protocol

Adherence to a strict operational workflow is critical for safety. All handling of this compound should occur within a certified chemical fume hood.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_start Start: Procedure Planning fume_hood Verify Fume Hood is Operational prep_start->fume_hood gather_equip Assemble All Necessary Equipment (Glassware, Absorbents, Waste Container) fume_hood->gather_equip don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gather_equip->don_ppe handle_chem Transfer Chemical from Main Container don_ppe->handle_chem weigh_dispense Weigh or Dispense Required Amount handle_chem->weigh_dispense reaction_setup Add to Reaction Vessel weigh_dispense->reaction_setup decon_area Decontaminate Work Surface reaction_setup->decon_area decon_equip Decontaminate Glassware & Equipment decon_area->decon_equip dispose_waste Securely Seal & Label Waste decon_equip->dispose_waste doff_ppe Remove PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_proc end_proc wash_hands->end_proc End: Procedure Complete

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodology:

  • Preparation:

    • Ensure a certified chemical fume hood is functioning correctly.

    • Cover the work surface with disposable, absorbent bench paper.

    • Assemble all necessary equipment, including glassware, non-sparking tools, and a designated hazardous waste container, inside the fume hood.[3][8]

    • Don the required PPE as specified in Table 3.

  • Handling:

    • Ground and bond containers when transferring the material to prevent static discharge.[8]

    • Carefully perform all transfers, such as weighing or adding to a reaction, within the fume hood to contain any vapors.

    • Keep the primary container tightly closed when not in use.[3][4][6]

  • Post-Handling:

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent.

    • Collect all contaminated materials (e.g., bench paper, gloves) in the designated hazardous waste container.

    • Remove PPE, avoiding self-contamination, and wash hands thoroughly with soap and water.

Logistical Plan: Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][6]

  • The storage location should be a designated flammables area, away from heat, sparks, open flames, and other sources of ignition.[3][6]

  • Avoid storage with incompatible materials such as strong oxidizing agents.[10]

Spill and Emergency Procedures:

In the event of a spill or exposure, follow these immediate procedures.

Table 4: First-Aid Measures

Exposure Route First-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Seek medical attention if irritation develops or persists.[8][11]
Inhalation Move the victim to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[8][11]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11] |

Spill Response Protocol (Minor Spill within Fume Hood):

  • Alert personnel in the immediate area.

  • Ensure all ignition sources are removed.[3][8]

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite, or chemical absorbent pads).[3][8]

  • Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[3][8]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Waste Disposal Plan: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, regional, and national regulations.[8][12]

  • Collection: Collect all chemical waste, including contaminated disposables like gloves and bench paper, in a dedicated, compatible, and clearly labeled hazardous waste container.[12] Do not mix with other waste streams.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Keep the waste container sealed and store it in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.[8][13] Handle uncleaned empty containers as you would the product itself.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.